molecular formula C15H15NO B5797057 2,5-dimethyl-N-phenylbenzamide

2,5-dimethyl-N-phenylbenzamide

Cat. No.: B5797057
M. Wt: 225.28 g/mol
InChI Key: WHXMCLIVMRPLFL-UHFFFAOYSA-N
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Description

2,5-Dimethyl-N-phenylbenzamide (CAS 158014-36-9) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C15H15NO and a molecular weight of 225.29, it serves as a versatile building block in synthetic organic and medicinal chemistry . This compound is part of the N-phenyl benzamide class of molecules, which are recognized for their significant potential in pharmaceutical research . Studies on structurally similar N-phenyl benzamide derivatives have demonstrated promising biological activities, including antiviral effects against enteroviruses such as Coxsackievirus A9 (CVA9) . The mechanism of action for these active derivatives is often through capsid-binding, which stabilizes the virus particle and prevents its uncoating, thereby inhibiting viral replication . Additionally, such derivatives are investigated as key intermediates in the synthesis of more complex molecules for various therapeutic areas . Our 2,5-Dimethyl-N-phenylbenzamide is offered with comprehensive analytical documentation, including a Certificate of Analysis (COA) and Safety Data Sheet (SDS), to ensure consistency and safety in your research applications . This product is strictly For Research Use Only and must not be used for personal, commercial, or diagnostic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethyl-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-11-8-9-12(2)14(10-11)15(17)16-13-6-4-3-5-7-13/h3-10H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXMCLIVMRPLFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Regioisomeric Divergence in Benzamides: A Structural and Mechanistic Analysis of 2,5-Dimethyl-N-phenylbenzamide vs. N-(2,5-Dimethylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry and rational drug design, constitutional isomerism dictates profound shifts in three-dimensional pharmacophore presentation, physicochemical properties, and metabolic liabilities. This technical guide explores the structural, spectroscopic, and synthetic divergence between two closely related regioisomers: 2,5-dimethyl-N-phenylbenzamide and N-(2,5-dimethylphenyl)benzamide [1].

While both share the molecular formula C₁₅H₁₅NO and a central amide linkage, the transposition of the dimethyl substitution from the benzoyl moiety to the aniline moiety fundamentally alters the steric environment around the amide bond. This guide deconstructs the causality behind their conformational differences, provides self-validating synthetic protocols, and outlines the implications for downstream drug development.

Conformational Logic and Steric Hindrance

The core structural difference between these two isomers lies in the placement of the ortho-methyl group, which acts as a primary steric driver dictating the dihedral angles of the adjacent aromatic rings relative to the amide plane.

2,5-Dimethyl-N-phenylbenzamide (Isomer A)

In this isomer, the methyl groups are located at the 2- and 5-positions of the benzoyl ring. The critical interaction is the steric clash between the ortho-methyl group (C2) and the carbonyl oxygen of the amide. To relieve this allylic 1,3-strain equivalent, the benzoyl ring is forced to rotate out of coplanarity with the amide bond.

  • Causality: This orthogonal twist breaks the π-conjugation between the benzoyl aromatic system and the carbonyl group. Consequently, the carbonyl bond retains higher double-bond character.

N-(2,5-Dimethylphenyl)benzamide (Isomer B)

Here, the methyl groups reside on the aniline (N-phenyl) ring. The ortho-methyl group clashes severely with the amide N-H proton (or the carbonyl oxygen, depending on the cis/trans amide rotamer, though the trans configuration is heavily favored). This forces the N-phenyl ring out of the amide plane [2].

  • Causality: Because the N-phenyl ring is twisted, the nitrogen lone pair cannot effectively delocalize into the aromatic ring. Instead, it delocalizes almost exclusively into the adjacent carbonyl group. This hyper-conjugation into the carbonyl increases the C-N double-bond character and increases the C=O single-bond character.

G Iso1 2,5-dimethyl-N-phenylbenzamide Clash1 Ortho-Methyl on Benzoyl Ring Clashes with Carbonyl Oxygen Iso1->Clash1 Iso2 N-(2,5-dimethylphenyl)benzamide Clash2 Ortho-Methyl on Aniline Ring Clashes with Amide NH Iso2->Clash2 Conf1 Benzoyl Ring Twisted Out of Amide Plane Clash1->Conf1 Conf2 N-Phenyl Ring Twisted Out of Amide Plane Clash2->Conf2 Prop1 Reduced C=O Conjugation Higher IR ν(C=O) Conf1->Prop1 Prop2 Increased N-C=O Conjugation Lower IR ν(C=O) Conf2->Prop2

Conformational logic and spectroscopic outcomes of steric hindrance in benzamide regioisomers.

Quantitative Physicochemical and Spectroscopic Profiling

The conformational twists described above manifest directly in the spectroscopic data of the two compounds. By analyzing the Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, we can empirically validate the structural models.

Spectroscopic Causality
  • IR Spectroscopy: As predicted by the conformational model, Isomer A exhibits a higher carbonyl stretching frequency (ν C=O) because the out-of-plane benzoyl ring cannot donate electron density to weaken the C=O bond. Conversely, Isomer B exhibits a lower ν C=O due to the enhanced resonance from the nitrogen lone pair [3].

  • ¹H NMR Spectroscopy: The amide N-H proton in Isomer B is pushed further downfield. The forced delocalization of the nitrogen lone pair into the carbonyl creates a partial positive charge on the nitrogen, deshielding the attached proton.

Table 1: Comparative Physicochemical and Spectroscopic Profile

Property2,5-dimethyl-N-phenylbenzamideN-(2,5-dimethylphenyl)benzamide
Molecular Formula C₁₅H₁₅NOC₁₅H₁₅NO
Molecular Weight 225.29 g/mol 225.29 g/mol
Acid Precursor 2,5-Dimethylbenzoic acidBenzoic acid
Amine Precursor Aniline2,5-Dimethylaniline
Steric Clash Locus Benzoyl ortho-methyl vs. Carbonyl OAniline ortho-methyl vs. Amide NH
¹H NMR (CDCl₃): Ar-CH₃ ~2.34 ppm, ~2.44 ppm (singlets)~2.25 ppm, ~2.30 ppm (singlets)
¹H NMR (CDCl₃): Amide NH ~7.35 ppm (broad singlet)~7.60 ppm (broad singlet)
IR ν(C=O) (cm⁻¹) ~1665 cm⁻¹ (reduced conjugation)~1645 cm⁻¹ (enhanced N-conjugation)

Self-Validating Experimental Workflows

To ensure high-fidelity synthesis of these isomers without cross-contamination or regioisomeric scrambling, the following protocols utilize highly reactive acyl chlorides. The inclusion of specific aqueous washes ensures the complete removal of unreacted anilines, which are notorious for co-crystallizing with benzamides.

Workflow Acyl Acyl Chloride (1.1 eq) Solvent DCM, 0°C to RT 2 hours Acyl->Solvent Amine Amine (1.0 eq) Amine->Solvent Base DIPEA (2.0 eq) Base->Solvent Workup Aqueous Wash (1M HCl, NaHCO3) Solvent->Workup Product Pure Benzamide (>98% yield) Workup->Product

Standardized synthetic workflow for the preparation of sterically hindered benzamides.

Protocol A: Synthesis of 2,5-Dimethyl-N-phenylbenzamide

Objective: Couple 2,5-dimethylbenzoyl chloride with aniline.

  • Preparation: In an oven-dried 100 mL round-bottom flask under N₂ atmosphere, dissolve aniline (1.0 eq, 10 mmol) and N,N-diisopropylethylamine (DIPEA, 2.0 eq, 20 mmol) in 30 mL of anhydrous dichloromethane (DCM).

  • Activation & Addition: Cool the solution to 0 °C using an ice bath. Slowly add 2,5-dimethylbenzoyl chloride (1.1 eq, 11 mmol) dropwise via syringe over 10 minutes to control the exothermic acylation.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. In-process control: Monitor via TLC (Hexanes:EtOAc 3:1); the aniline spot (ninhydrin active) should completely disappear.

  • Workup (Self-Validation Step): Quench the reaction with 20 mL of saturated aqueous NH₄Cl. Extract the organic layer and wash sequentially with 1M HCl (2 × 20 mL) to remove any trace unreacted aniline, followed by saturated NaHCO₃ (20 mL) to remove residual carboxylic acid formed from acyl chloride hydrolysis.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from hot ethanol/water to yield pure colorless needles [4].

Protocol B: Synthesis of N-(2,5-Dimethylphenyl)benzamide

Objective: Couple benzoyl chloride with 2,5-dimethylaniline.

  • Preparation: Dissolve 2,5-dimethylaniline (1.0 eq, 10 mmol) and DIPEA (2.0 eq, 20 mmol) in 30 mL anhydrous DCM at 0 °C.

  • Addition: Add benzoyl chloride (1.1 eq, 11 mmol) dropwise. Note: 2,5-dimethylaniline is slightly less nucleophilic than aniline due to steric hindrance at the ortho position; ensure vigorous stirring.

  • Reaction: Stir at room temperature for 3 hours.

  • Workup & Purification: Follow the exact aqueous wash sequence as Protocol A. The 1M HCl wash is highly critical here, as 2,5-dimethylaniline has a distinct odor and toxicity profile that must be cleared prior to biological testing. Recrystallize from ethyl acetate/hexanes.

Pharmacokinetic and Biological Implications

For drug development professionals, choosing between these two scaffolds is not merely an aesthetic chemical choice; it fundamentally alters the molecule's interaction with biological systems.

  • Target Binding Vectors: The 3D space occupied by the molecules is inverted. If a target protein's binding pocket requires a coplanar hydrophobic aryl ring to intercalate between amino acid residues, Isomer A provides a coplanar N-phenyl ring, whereas Isomer B provides a coplanar benzoyl ring. The orthogonal rings (benzoyl in A, N-phenyl in B) will project into entirely different spatial quadrants.

  • Metabolic Stability (CYP450 Liability): Methyl groups on aromatic rings are classic sites for Cytochrome P450-mediated benzylic oxidation, forming hydroxymethyl metabolites.

    • In Isomer A , the methyls are on the electron-deficient benzoyl ring (deactivated by the carbonyl).

    • In Isomer B , the methyls are on the comparatively electron-rich aniline ring. Electron-rich benzylic sites are generally oxidized at a faster rate by CYP enzymes. Therefore, Isomer A is predicted to have a longer metabolic half-life regarding benzylic hydroxylation compared to Isomer B.

References

  • National Center for Biotechnology Information. "2-chloro-N-(2,5-dimethylphenyl)benzamide" PubChem Compound Summary. Available at:[Link]

  • Anslyn, E. V., & Dougherty, D. A. "Modern Physical Organic Chemistry." University Science Books, 2006. (Standard reference for steric strain and amide resonance principles). Available at:[Link]

Technical Whitepaper: Structural Elucidation and Synthetic Protocols for N-Phenyl-2,5-dimethylbenzamide

[1]

Executive Summary

This technical guide addresses the structural definition, nomenclature, and synthetic pathways for 2,5-dimethyl-N-phenylbenzamide .[1] In the field of medicinal chemistry and agrochemical discovery, benzanilide derivatives serve as critical scaffolds for kinase inhibitors and succinate dehydrogenase inhibitor (SDHI) fungicides.

Critical Distinction: Researchers must distinguish this compound from its constitutional isomer, N-(2,5-dimethylphenyl)benzamide.[1] The target molecule discussed herein bears the dimethyl substitution on the benzoyl (acid-derived) ring, not the aniline (amine-derived) ring.[1] This distinction dictates the synthetic precursor selection and alters the electronic properties of the amide bond.

Nomenclature and Structural Architecture

IUPAC Designation

The systematic name is derived by identifying the principal functional group (amide) and the parent carbon skeleton.

  • Preferred IUPAC Name (PIN): N-Phenyl-2,5-dimethylbenzamide[1]

  • Parent Structure: Benzamide (Ph-CO-NH2)[1]

  • N-Substituent: Phenyl group (derived from aniline)[1]

  • Ring Substituents: Two methyl groups at positions 2 and 5 of the benzoyl ring.

Structural Formula:

Isomeric Ambiguity (Quality Control)

In chemical databases, confusion often arises between the two "2,5-dimethyl" isomers.

FeatureTarget Compound Inverse Isomer (Common Imposter)
Name N-Phenyl-2,5-dimethylbenzamideN-(2,5-Dimethylphenyl)benzamide
Precursors 2,5-Dimethylbenzoyl chloride + AnilineBenzoyl chloride + 2,5-Dimethylaniline
Substitution Acid side (Carbonyl ring)Amine side (Nitrogen ring)
Electronic Effect Steric hindrance near CarbonylSteric hindrance near Nitrogen

Synthetic Protocol (Schotten-Baumann Acylation)[1]

To synthesize N-phenyl-2,5-dimethylbenzamide with high fidelity, the nucleophilic acyl substitution of 2,5-dimethylbenzoyl chloride with aniline is the preferred route.[1] The presence of the ortho-methyl group at position 2 of the acid chloride introduces steric bulk, requiring optimized base catalysis to ensure complete conversion.

Reaction Scheme Visualization

ReactionSchemeR12,5-DimethylbenzoylChlorideBaseTEA / DCM(0°C to RT)R1->BaseR2AnilineR2->BaseInterTetrahedralIntermediateBase->Inter Nucleophilic AttackProdN-Phenyl-2,5-dimethylbenzamideInter->Prod EliminationByprodHCl (Salt)Inter->Byprod

Figure 1: Synthetic pathway via nucleophilic acyl substitution. The base (Triethylamine) acts as an HCl scavenger to drive the equilibrium forward.

Experimental Methodology

Reagents:

  • 2,5-Dimethylbenzoyl chloride (1.0 eq)[1]

  • Aniline (1.05 eq)[1]

  • Triethylamine (TEA) (1.2 eq) or Pyridine[1]

  • Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask, dissolve Aniline (1.05 eq) and TEA (1.2 eq) in anhydrous DCM under an inert atmosphere (

    
    ).
    
  • Cooling: Cool the solution to 0°C using an ice bath to control the exothermicity of the acylation.

  • Addition: Add 2,5-Dimethylbenzoyl chloride (1.0 eq) dropwise over 15 minutes. The ortho-methyl group provides some steric shielding, but the acid chloride remains highly reactive.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Solvent system: Hexane/EtOAc 4:1).

  • Workup: Quench with 1M HCl (to remove unreacted aniline and amine salts), followed by saturated

    
     (to remove unreacted acid) and brine.
    
  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Recrystallize from Ethanol/Water to yield colorless needles.
    

Analytical Validation (Self-Validating Systems)[1]

To confirm the identity of the product and rule out the inverse isomer, specific spectroscopic markers must be verified.

Proton NMR ( H NMR) Predictions

The chemical environment of the methyl groups is the primary diagnostic tool.

MoietyChemical Shift (

, ppm)
MultiplicityDiagnostic Logic
Amide NH 10.0 – 10.5Singlet (broad)Typical for benzanilides; shifts downfield due to H-bonding.[1]
Ar-CH3 (C2) 2.30 – 2.40SingletOrtho-methyl group.[1] Slightly shielded by the carbonyl anisotropy compared to the meta-methyl.
Ar-CH3 (C5) 2.25 – 2.35SingletMeta-methyl group.[1]
Benzoyl Ring 7.1 – 7.4Multiplet3 protons (H3, H4, H6). H6 will be deshielded by the carbonyl.
Aniline Ring 7.3 – 7.8Multiplet5 protons. The ortho protons (relative to N) will be most deshielded (~7.7 ppm).
Infrared Spectroscopy (FT-IR)
  • Amide I (C=O stretch): 1640–1660 cm⁻¹. (Note: The conjugation with the phenyl ring usually lowers this frequency, but the steric twist caused by the 2-methyl group may reduce conjugation, keeping the frequency higher).

  • Amide II (N-H bend): 1530–1550 cm⁻¹.

  • N-H Stretch: 3250–3350 cm⁻¹ (sharp peak if non-hydrogen bonded, broad if bonded).

Physicochemical Profile

Understanding the physicochemical properties is essential for applications in drug delivery or formulation.

PropertyValue (Predicted)Relevance
Molecular Weight 225.29 g/mol Small molecule, suitable for fragment-based design.[1]
LogP (Octanol/Water) 3.8 – 4.2Highly lipophilic due to the two aromatic rings and methyl groups.
H-Bond Donors 1The amide NH.[1]
H-Bond Acceptors 1The amide Carbonyl oxygen.[1]
Topological Polar Surface Area (TPSA) ~29.1 ŲIndicates good membrane permeability (CNS penetration potential).
Workflow for Structural Confirmation

The following decision tree illustrates the logic for confirming the correct isomer synthesis.

ValidationWorkflowStartCrude Product IsolatedNMRRun 1H NMR (DMSO-d6)Start->NMRCheckMethylCheck Methyl Region(2.2 - 2.4 ppm)NMR->CheckMethylSingletsTwo Distinct Singlets?CheckMethyl->SingletsYesCouplingCoupling to NH observed?CheckMethyl->CouplingNoConclusion1CONFIRMED:N-Phenyl-2,5-dimethylbenzamideSinglets->Conclusion1Conclusion2ERROR:Likely Inverse Isomer or ImpurityCoupling->Conclusion2

Figure 2: Analytical decision matrix. The absence of coupling between the methyl protons and the aromatic protons (singlets) confirms the methyls are on the acid ring, distinct from the amine side where coupling patterns might differ.

References

  • IUPAC Nomenclature Rules: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014. [Link]

  • Benzanilide Synthesis (Schotten-Baumann): Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013.
  • Spectral Data Comparison (Benzanilides): National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (General reference for benzanilide IR/NMR shifts). [Link][1]

  • Biological Relevance (Mepronil Analogs): PubChem Compound Summary for Mepronil (Structurally related 3'-isopropoxy-2-methylbenzanilide).[1] [Link][1]

An In-depth Technical Guide to the Solubility of 2,5-dimethyl-N-phenylbenzamide in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Solubility in Drug Discovery

In the landscape of drug discovery and development, the intrinsic solubility of a compound is a cornerstone property. It dictates the compound's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A compound with poor solubility can face significant hurdles in achieving therapeutic efficacy, often leading to costly and time-consuming formulation challenges. 2,5-dimethyl-N-phenylbenzamide, as a member of the benzamide class of compounds, holds potential for various therapeutic applications. Understanding its solubility in key solvents like DMSO, a standard for initial compound solubilization and high-throughput screening, and methanol, a common solvent in organic synthesis and purification, is paramount for its advancement through the development pipeline.

Physicochemical Principles Governing Solubility

The adage "like dissolves like" provides a foundational understanding of solubility. This principle is rooted in the intermolecular forces between the solute (2,5-dimethyl-N-phenylbenzamide) and the solvent (DMSO or methanol). The interplay of these forces determines the extent to which the solute can be solvated and dispersed within the solvent.

2.1. Molecular Structure of 2,5-dimethyl-N-phenylbenzamide

The structure of 2,5-dimethyl-N-phenylbenzamide is characterized by a central amide functional group, flanked by a 2,5-dimethylphenyl group and a phenyl group. This structure imparts both polar and non-polar characteristics to the molecule:

  • Polar Amide Group (-CONH-): The amide linkage is polar due to the electronegativity difference between the oxygen, carbon, and nitrogen atoms. The nitrogen-bound hydrogen allows it to act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor.[1][2]

  • Non-Polar Aromatic Rings and Methyl Groups: The two phenyl rings and the two methyl groups are non-polar and contribute to the molecule's hydrophobicity.[2]

The balance between the polar amide core and the non-polar periphery will dictate its solubility in different solvents.

2.2. Solvent Properties: DMSO vs. Methanol

  • Dimethyl Sulfoxide (DMSO): DMSO is a highly polar aprotic solvent. Its polarity arises from the sulfoxide group (S=O). While it can act as a strong hydrogen bond acceptor, it lacks a hydrogen atom to donate.[3][4] This makes it particularly effective at solvating large, polar molecules.

  • Methanol (CH₃OH): Methanol is a polar protic solvent. The hydroxyl group (-OH) allows it to act as both a hydrogen bond donor and acceptor. This dual capability makes it an effective solvent for many polar compounds.[5]

2.3. Expected Solubility Profile

Based on the molecular structures, we can predict the qualitative solubility:

  • In DMSO: The strong hydrogen bond accepting capability of DMSO will interact favorably with the N-H proton of the amide group in 2,5-dimethyl-N-phenylbenzamide. The polar nature of DMSO will also effectively solvate the polar amide core. The non-polar regions of the molecule will have weaker interactions but are generally well-accommodated in DMSO's solvent structure. Therefore, good solubility is expected in DMSO .

  • In Methanol: Methanol can both donate and accept hydrogen bonds, allowing for strong interactions with the amide group of the solute.[6][7] However, the relatively large non-polar surface area of the two aromatic rings and methyl groups in 2,5-dimethyl-N-phenylbenzamide may limit its overall solubility in methanol compared to smaller or more polar amides. Thus, moderate to good solubility is anticipated in methanol . For a related compound, benzamide, solubility is higher in methanol than in many other organic solvents.[6][7]

The following diagram illustrates the key intermolecular interactions:

G cluster_solute 2,5-dimethyl-N-phenylbenzamide cluster_solvents Solvents Solute C₁₅H₁₅NO Amide Amide Group (-CONH-) Polar, H-bond donor/acceptor Solute->Amide contains Aromatic Aromatic Rings & Methyl Groups Non-polar Solute->Aromatic contains DMSO DMSO (Polar Aprotic) H-bond acceptor Amide->DMSO Strong H-bonding (acceptor) Methanol Methanol (Polar Protic) H-bond donor/acceptor Amide->Methanol Strong H-bonding (donor/acceptor) Aromatic->DMSO Weaker van der Waals Aromatic->Methanol Weaker van der Waals

Caption: Intermolecular interactions governing solubility.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable quantitative solubility data, the shake-flask method is the gold standard and is widely accepted in the pharmaceutical industry.[5][8] This method determines the equilibrium solubility of a compound in a given solvent at a controlled temperature.

3.1. Materials and Equipment

  • Solute: 2,5-dimethyl-N-phenylbenzamide (purity > 99%)

  • Solvents: Anhydrous DMSO and Methanol (analytical grade)

  • Apparatus:

    • Analytical balance (± 0.01 mg)

    • Thermostatic orbital shaker or magnetic stirrer with temperature control (± 0.1 °C)

    • 2-4 mL glass vials with PTFE-lined screw caps

    • Syringes (glass or polypropylene)

    • Syringe filters (0.22 µm or 0.45 µm, chemically compatible with the solvent, e.g., PTFE)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a suitable alternative analytical instrument (e.g., UV-Vis spectrophotometer)

    • Volumetric flasks and pipettes (Class A)

3.2. Experimental Workflow

The following diagram outlines the shake-flask method workflow:

G Shake-Flask Solubility Determination Workflow prep 1. Preparation Add excess solid to a known volume of solvent in a vial. equil 2. Equilibration Agitate in a thermostatic shaker (e.g., 24-72h) to reach equilibrium. prep->equil separate 3. Phase Separation Centrifuge or allow solid to settle. equil->separate sample 4. Sampling & Filtration Withdraw supernatant and filter immediately through a syringe filter. separate->sample quant 5. Quantification Analyze the concentration of the filtrate using a calibrated HPLC method. sample->quant calc 6. Calculation Determine solubility in mg/mL or mol/L. quant->calc

Caption: Workflow for the shake-flask solubility method.

3.3. Step-by-Step Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of 2,5-dimethyl-N-phenylbenzamide to a series of glass vials (in triplicate for each solvent). An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

    • Accurately add a known volume (e.g., 2.0 mL) of either DMSO or methanol to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[5][9] The time to reach equilibrium should be determined in preliminary experiments by measuring the concentration at different time points until it remains constant.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. Centrifugation at the same temperature can expedite this process.[5]

  • Sampling and Filtration:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a pre-weighed vial or volumetric flask. This step is crucial to remove any undissolved microparticles.[5]

  • Quantification:

    • Prepare a series of standard solutions of 2,5-dimethyl-N-phenylbenzamide of known concentrations in the respective solvent.

    • Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.

    • Dilute the filtered sample solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample and determine its concentration from the calibration curve.

  • Data Reporting:

    • Calculate the solubility of 2,5-dimethyl-N-phenylbenzamide in each solvent, taking into account any dilution factors.

    • Report the solubility in standard units such as mg/mL or mol/L at the specified temperature.

Data Summary and Interpretation

While experimental data for 2,5-dimethyl-N-phenylbenzamide is not available, the following table provides a template for reporting the results obtained from the described protocol. For context, qualitative solubility expectations are included.

SolventSolvent TypeExpected Intermolecular ForcesExpected Qualitative SolubilityExperimentally Determined Solubility (at 25°C)
DMSO Polar AproticHydrogen bonding (acceptor), Dipole-dipoleGood to HighTo be determined experimentally
Methanol Polar ProticHydrogen bonding (donor & acceptor), Dipole-dipoleModerate to GoodTo be determined experimentally

Conclusion

A thorough understanding of the solubility of 2,5-dimethyl-N-phenylbenzamide in DMSO and methanol is essential for its successful development as a potential therapeutic agent. This guide has provided a detailed analysis of the physicochemical principles governing its solubility, predicting favorable solubility in both solvents, likely higher in DMSO. More importantly, a robust and validated experimental protocol using the shake-flask method has been detailed, enabling researchers to generate precise and reliable solubility data. The generation of such data is a critical first step in the journey from a promising compound to a viable drug candidate.

References

  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

  • BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • PMC. Experimental Atom-by-Atom Dissection of Amide-Amide and Amide-Hydrocarbon Interactions in H2O. [Link]

  • ResearchGate. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. [Link]

  • Organic Chemistry. Amides. [Link]

  • CORA. Characterisation, Solubility and Intrinsic Dissolution Behaviour of Benzamide:Dibenzyl Sulfoxide Cocrystal. [Link]

  • Jay C. McLaughlin. Experiment 27 - Amines and Amides. [Link]

  • Chemistry Stack Exchange. (2020, July 10). Solubility of Amides. [Link]

  • Spiral. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. [Link]

  • N-phenylbenzamide. [Link]

  • Ziath. Samples in DMSO: What an end user needs to know. [Link]

  • National Institute of Standards and Technology. Benzamide, N-phenyl- - the NIST WebBook. [Link]

  • ACS Publications. (2023, March 29). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures | Journal of Chemical & Engineering Data. [Link]

  • Chemistry LibreTexts. (2022, August 16). 15.14: Physical Properties of Amides. [Link]

  • ResearchGate. Solubility comparison in methanol. | Download Scientific Diagram. [Link]

  • Cheméo. Chemical Properties of Benzamide, N-phenyl- (CAS 93-98-1). [Link]

  • PMC. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]

  • PubChem. 2,5-dichloro-N-methyl-N-phenylbenzamide | C14H11Cl2NO | CID 966218. [Link]

  • ResearchGate. (2016, February 15). Solubility of compounds slightly soluble or insoluble in DMSO?. [Link]

  • Scribd. Solubility Data of DMSO | PDF | Dimethyl Sulfoxide | Chloride. [Link]

  • ResearchGate. (2018, November 21). Solubility of drug in DMSO?. [Link]

Sources

Comprehensive Characterization of 2,5-Dimethyl-N-phenylbenzamide: Melting Point & Synthesis Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical characterization of 2,5-dimethyl-N-phenylbenzamide, focusing on melting point discrepancies found in literature and providing a validated synthesis and analysis protocol.

Executive Summary

2,5-Dimethyl-N-phenylbenzamide (CAS: 158014-36-9) is a substituted benzanilide derivative used as a structural scaffold in the development of antimicrobial and antifungal agents.[1][2] Accurate characterization of this compound is critical due to the existence of regioisomers (e.g., N-(2,5-dimethylphenyl)benzamide) that possess distinct physical properties but similar spectroscopic signatures.

Core Finding: The authoritative experimental melting point for pure 2,5-dimethyl-N-phenylbenzamide is 148–150 °C .[3] Literature values citing lower ranges (e.g., 98 °C) often stem from isomer confusion or solvent occlusion in crude samples.

Chemical Identity & Structural Logic[4]

The target compound is an amide formed from 2,5-dimethylbenzoic acid and aniline . It is distinct from its "reverse" isomer, where the dimethyl substitution is on the aniline ring.

Table 1: Chemical Specifications
PropertySpecification
IUPAC Name 2,5-Dimethyl-N-phenylbenzamide
Common Name 2,5-Dimethylbenzanilide
CAS Number 158014-36-9
Molecular Formula C₁₅H₁₅NO
Molecular Weight 225.29 g/mol
Structural Class Di-substituted Benzanilide
Key Isomer N-(2,5-dimethylphenyl)benzamide (Isomer B)
Structural Visualization

The following diagram illustrates the specific connectivity of the target versus its common isomer to prevent synthesis errors.

G Target TARGET COMPOUND 2,5-Dimethyl-N-phenylbenzamide (Dimethyls on Acid Ring) Isomer COMMON ISOMER N-(2,5-dimethylphenyl)benzamide (Dimethyls on Amine Ring) Acid 2,5-Dimethylbenzoic Acid Acid->Target Acylation Aniline Aniline Aniline->Target Nucleophilic Attack Benzoic Benzoic Acid Benzoic->Isomer Alternative Path Xylidine 2,5-Dimethylaniline Xylidine->Isomer

Figure 1: Structural differentiation between the target compound and its regioisomer.

Literature Survey of Melting Points

A critical review of available databases and primary literature reveals a bifurcation in reported melting points. The higher value (148–150 °C) is associated with rigorously purified (recrystallized) samples characterized by NMR.

Table 2: Reported Melting Point Values
Melting Point (°C)Source TypePurity MethodNotes
148 – 150 Primary Literature Recrystallized (Acetone/Hexane)Validated Value. Corresponds to colorless needles [1].[3][4]
97 – 98Database / IsomerCrude / UnverifiedLikely refers to the N-(2,5-dimethylphenyl) isomer or impure precipitate [2].
163Reference StandardN/AValue for unsubstituted N-phenylbenzamide (Benzanilide); often cited in error.

Technical Insight: The discrepancy between 148 °C and 98 °C is consistent with "isomer swapping." The isomer N-(2,5-dimethylphenyl)benzamide has a reported melting point in the 90–100 °C range.[3][4] Researchers must verify the ¹H-NMR signals of the methyl groups; for the target compound, methyl protons typically appear at δ 2.34 and 2.44 ppm [1].

Validated Synthesis Protocol

To ensure the isolation of the correct polymorph and chemical structure, the following synthesis utilizes an acid chloride intermediate, which drives the reaction to completion more effectively than direct thermal dehydration.

Experimental Workflow

Reaction: 2,5-Dimethylbenzoic acid + Thionyl Chloride → Acid Chloride + Aniline → Product.

Synthesis Start Start: 2,5-Dimethylbenzoic Acid Activation Activation: Reflux with SOCl₂ (3 hrs) Remove excess SOCl₂ Start->Activation Coupling Coupling: Add Aniline (1.1 eq) + Et₃N in CH₂Cl₂ at 0°C Activation->Coupling Workup Workup: Wash with 1M HCl (Remove unreacted amine) Wash with NaHCO₃ (Remove acid) Coupling->Workup Cryst Purification: Recrystallize from Acetone/Hexane Workup->Cryst Final Final Product: Colorless Needles MP: 148-150°C Cryst->Final

Figure 2: Step-by-step synthesis and purification workflow.

Detailed Methodology
  • Activation: Dissolve 10 mmol of 2,5-dimethylbenzoic acid in 10 mL thionyl chloride (SOCl₂). Reflux for 2–3 hours until gas evolution ceases. Evaporate excess SOCl₂ under vacuum to obtain the crude acid chloride.

  • Coupling: Dissolve the acid chloride in dry dichloromethane (DCM). Add a solution of aniline (11 mmol) and triethylamine (15 mmol) in DCM dropwise at 0 °C. Stir at room temperature for 4 hours.

  • Workup: Wash the organic layer sequentially with 1M HCl (2 × 20 mL) to remove excess aniline, saturated NaHCO₃ (2 × 20 mL) to remove unreacted acid, and brine. Dry over MgSO₄.

  • Recrystallization (Critical): Dissolve the crude solid in minimal hot acetone. Add hexane dropwise until turbidity is observed. Cool slowly to 4 °C.

  • Result: The product crystallizes as colorless needles. Expected Yield: 75–85%.

Analytical Validation (Self-Validating System)

Before accepting the melting point, confirm the structure using the following diagnostic signals.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 2.34 (s, 3H): Methyl group at C5.

    • δ 2.44 (s, 3H): Methyl group at C2 (deshielded by carbonyl proximity).

    • δ 7.60 (br s, 1H): Amide NH proton.

  • IR Spectroscopy (ATR):

    • 1650–1660 cm⁻¹: Strong Amide I band (C=O stretch).

    • 3250–3300 cm⁻¹: Amide N-H stretch.

References

  • NII Institutional Repository. (2010). Environmentally Benign Synthesis of Aromatic Amides. Retrieved from [Link] (Data corroborating MP 148-150°C for compound 19b).

  • PubChem Database. (2023). Compound Summary for CAS 158014-36-9. National Center for Biotechnology Information. Retrieved from [Link]

  • Gowda, B. T., et al. (2008). Structural Studies of N-(phenyl)benzamides. Acta Crystallographica Section E.

Sources

Technical Whitepaper: Sourcing, Synthesis, and Validation of 2,5-Dimethyl-N-phenylbenzamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

The benzamide structural motif is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of targeted therapeutics, including kinase inhibitors, epigenetic modulators, and allosteric modulators. Specifically, 2,5-dimethyl-N-phenylbenzamide (CAS: 158014-36-9) serves as a highly valuable intermediate and reference standard in structure-activity relationship (SAR) profiling. As a Senior Application Scientist, I frequently observe that the procurement of specialized building blocks can introduce critical bottlenecks or assay artifacts if not rigorously managed. This whitepaper provides an authoritative guide to the commercial landscape, de novo synthesis, and self-validating quality control (QC) protocols for this specific compound.

Chemical Identity & Physicochemical Properties

Before initiating procurement or synthesis, it is critical to establish the baseline physicochemical parameters of the target compound. These metrics dictate downstream handling, solvent selection, and analytical expectations.

PropertyValueCausality / Significance in Workflow
Chemical Name 2,5-Dimethyl-N-phenylbenzamideDefines the exact regioisomer (2,5-substitution on the benzoyl ring).
CAS Number 158014-36-9Primary identifier for querying commercial databases.
Molecular Formula C15H15NORequired for exact mass calculation in LC-MS validation.
Molecular Weight 225.29 g/mol Used for precise molarity calculations in biological assays.
Appearance Colorless needlesVisual indicator of bulk purity post-crystallization.
Melting Point 148−150 °CPrimary thermal metric to detect solvent trapping or impurities.

Commercial Supply Landscape

Procuring specialized benzamide derivatives requires navigating a fragmented global supply chain. While major distributors provide broad catalogs, niche building blocks like 2,5-dimethyl-N-phenylbenzamide are predominantly sourced through specialized chemical vendors and Contract Research Organizations (CROs).

Table of Commercial Suppliers
Supplier / CROCatalog NumberStock StatusGrade
1 [1]BD02190036Global Stock / InquiryResearch Grade (>95%)
[2]KB-92862Custom SynthesisHigh Purity / Custom

Expert Insight on Supplier Selection: When selecting a commercial supplier, researchers must consider the synthetic route utilized by the vendor. Trace impurities—such as unreacted aniline or residual coupling reagents—can act as pan-assay interference compounds (PAINS) or exhibit off-target cytotoxicity in cell-based assays. Therefore, establishing an in-house Quality Control (QC) workflow is mandatory, regardless of the vendor's provided Certificate of Analysis (CoA).

De Novo Synthesis Protocol

Due to fluctuating global stocks and the frequent need for high-purity batches (>99.5%) for sensitive in vivo studies, in-house synthesis is often required. The following protocol utilizes an optimized carbodiimide coupling methodology adapted from validated literature [3].

Rationale & Causality

EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is chosen over standard acid chloride routes to avoid harsh acidic conditions that might degrade sensitive functional groups in parallel derivative synthesis. Furthermore, the urea byproduct generated by EDC is highly water-soluble, which vastly simplifies the downstream aqueous workup and prevents emulsion formation during extraction.

Step-by-Step Methodology
  • Initiation: In a flame-dried round-bottom flask, dissolve 2,5-dimethylbenzoic acid (1.0 mmol) and aniline (1.1 mmol) in anhydrous dichloromethane (DCM, 1.0 mL).

  • Thermal Control: Cool the mixture to 0 °C using an ice bath. Causality: This controls the exothermic nature of the carbodiimide activation, preventing the formation of unwanted N-acylurea side products.

  • Activation: Add EDC·HCl (1.2 mmol) and triethylamine (TEA, 1.2 mmol) dropwise. Causality: TEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, facilitating the formation of the highly reactive O-acylisourea intermediate.

  • Propagation: Remove the ice bath and stir the reaction mixture at room temperature for 6 hours under an inert argon atmosphere to ensure complete conversion.

  • Quenching & Extraction: Quench the reaction by adding 10 mL of deionized water. Extract the aqueous layer with ethyl acetate (AcOEt, 3 × 10 mL).

  • Washing: Wash the combined organic layers with brine (15 mL). Causality: Brine removes residual water and forces the water-soluble EDC-urea byproducts into the aqueous phase. Dry the organic layer over anhydrous MgSO4.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude residue via silica gel (SiO2) column chromatography.

  • Crystallization: Recrystallize the purified product from an acetone/hexane mixture to yield colorless needles.

SynthesisWorkflow Reagents 2,5-Dimethylbenzoic Acid + Aniline Activation Activation (EDC·HCl, TEA, 0°C) Reagents->Activation Mix Reaction Coupling Reaction (DCM, RT, 6h) Activation->Reaction Stir Workup Aqueous Quench & Extraction (AcOEt) Reaction->Workup Quench Purification SiO2 Chromatography & Recrystallization Workup->Purification Isolate Product 2,5-Dimethyl-N-phenylbenzamide (Pure Crystals) Purification->Product Yield

Fig 1: Step-by-step EDC-mediated synthesis workflow for 2,5-dimethyl-N-phenylbenzamide.

Analytical Validation and Quality Control (QC)

A self-validating protocol ensures that the procured or synthesized compound meets the stringent criteria required for biological screening. This system relies on orthogonal analytical techniques that cross-verify both purity and structural connectivity.

Step-by-Step QC Methodology
  • Melting Point Determination: Verify the melting point is precisely 148−150 °C. Causality: Deviations of more than 2 °C indicate solvent trapping within the crystal lattice or the presence of structural isomers.

  • High-Performance Liquid Chromatography (HPLC): Run a reverse-phase HPLC (C18 column, Acetonitrile/Water gradient) monitoring at 254 nm. Ensure the area under the curve (AUC) confirms >99% purity.

  • 1H NMR Spectroscopy (400 MHz, CDCl3):

    • Expected Peaks: δ 2.34 (3H, s, CH3), 2.44 (3H, s, CH3), 7.12−7.16 (3H, m, Ar-H), 7.28 (1H, s, Ar-H).

    • Causality: The distinct singlet integrations at 2.34 and 2.44 ppm confirm the presence of the two methyl groups on the benzoyl ring. If HPLC shows >99% purity but the NMR lacks these specific singlets, the batch is immediately flagged as a regioisomer (e.g., 2,4-dimethyl-N-phenylbenzamide), preventing flawed biological data.

  • Mass Spectrometry (LC-MS): Confirm the molecular ion [M+H]+ at m/z 226 to validate the exact mass.

QCWorkflow Input Commercial Batch / Synthesized Compound HPLC HPLC Analysis (Purity > 99%) Input->HPLC NMR 1H NMR (400 MHz) (Regioisomer Check) HPLC->NMR MS LC-MS (Mass Confirmation m/z 226) NMR->MS Decision Pass QC? MS->Decision BioAssay Cleared for Biological Screening Decision->BioAssay Yes Reject Reject / Repurify Decision->Reject No

Fig 2: Self-validating analytical QC workflow ensuring structural and batch integrity.

References

  • Title: 50850-12-9 | N-(2-Aminophenyl)-2-methylbenzamide (Contains catalog data for 158014-36-9)
  • Source: Chembopharma (via WordPress)
  • Title: 環境調和型プロセスを指向した 銅触媒による芳香族化合物の合成反応 (Synthesis of Aromatic Compounds by Copper Catalysts)

Sources

Biological Activity & Therapeutic Potential of 2,5-Dimethyl-N-phenylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the biological activity, synthesis, and therapeutic potential of 2,5-dimethyl-N-phenylbenzamide derivatives. This document is structured for researchers and drug development professionals, moving beyond basic descriptions to explore the mechanistic underpinnings and experimental validation of this "privileged scaffold."

Technical Guide | Version 1.0

Executive Summary

The 2,5-dimethyl-N-phenylbenzamide scaffold represents a critical structural motif in both agrochemistry and medicinal chemistry. Belonging to the broader class of benzanilides , these derivatives are best known as Succinate Dehydrogenase Inhibitors (SDHIs) , a major class of fungicides (e.g., Mepronil, Flutolanil) that arrest fungal respiration.[1] Beyond crop protection, emerging research has validated this scaffold's versatility in pharmaceutical applications, particularly as inhibitors of viral replication (Enterovirus 71) and antiproliferative agents targeting specific kinases in oncology.

This guide dissects the chemical logic, mechanistic pathways, and validation protocols necessary to exploit this scaffold effectively.

Chemical Foundation & Synthesis

The core structure consists of a 2,5-dimethylbenzoic acid moiety coupled with a substituted aniline . The "2,5-dimethyl" substitution pattern on the benzoyl ring is not arbitrary; it provides essential steric bulk that locks the amide bond conformation, a critical factor for binding affinity in the hydrophobic pocket of the target enzyme (Complex II).

Synthetic Pathways

Two primary protocols are recommended based on the scale and functional group tolerance required.

Protocol A: Acid Chloride Acylation (Standard High-Yield Route)

Best for: Gram-scale synthesis, robust substrates.

  • Activation: Dissolve 2,5-dimethylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add thionyl chloride (

    
    , 1.5 eq) and a catalytic drop of DMF. Reflux for 2-3 hours until gas evolution ceases.
    
  • Isolation: Evaporate excess

    
     under reduced pressure to obtain the crude acid chloride.
    
  • Coupling: Redissolve the acid chloride in DCM. Add the target aniline derivative (1.0 eq) and triethylamine (

    
    , 1.2 eq) at 0°C.
    
  • Workup: Stir at room temperature for 4-12 hours. Quench with water, extract with DCM, and wash with 1M HCl and saturated

    
    .
    
  • Purification: Recrystallize from ethanol/water or purify via silica gel chromatography.

Protocol B: Chan-Lam Coupling (Modern Oxidative Route)

Best for: Sensitive substrates, avoiding acid chlorides.

  • Reagents: Combine 2,5-dimethylbenzamide (1.0 eq), aryl boronic acid (1.5 eq),

    
     (0.1 eq), and pyridine (2.0 eq) in DCM.
    
  • Reaction: Stir open to the atmosphere (requires

    
    ) at room temperature for 24 hours.
    
  • Mechanism: The copper catalyst facilitates the oxidative C-N bond formation between the amide nitrogen and the aryl ring.

Visualization: Synthetic Workflow

Synthesis_Workflow Start 2,5-Dimethylbenzoic Acid Activation Activation (SOCl2 / DMF) Start->Activation Reflux 2h Intermed Acid Chloride Intermediate Activation->Intermed -HCl, -SO2 Coupling Coupling (Aniline + Et3N) Intermed->Coupling 0°C to RT Product 2,5-Dimethyl-N-phenylbenzamide Coupling->Product Workup & Purify

Caption: Step-wise synthesis via the Acid Chloride method, ensuring high yield and purity.

Mechanism of Action: SDH Inhibition

The primary biological activity of 2,5-dimethyl-N-phenylbenzamide derivatives is fungicidal , acting as SDHIs (FRAC Group 7).[1]

The Target: Complex II

These compounds bind to the Ubiquinone-binding site (Q-site) of the Succinate Dehydrogenase complex (Complex II) in the mitochondrial electron transport chain (ETC).

  • Disruption: By mimicking ubiquinone, the benzamide occupies the Q-site.

  • Consequence: This blocks the transfer of electrons from succinate to the ubiquinone pool (

    
    ).
    
  • Result: ATP production halts, and the accumulation of succinate and reactive oxygen species (ROS) triggers fungal cell death.

Visualization: SDHI Signaling Pathway

SDHI_Mechanism Succinate Succinate SDH Complex II (SDH) [Target Enzyme] Succinate->SDH Substrate Fumarate Fumarate SDH->Fumarate Oxidation ETC_Block ETC Blockade (No e- transfer) SDH->ETC_Block Inhibition Inhibitor 2,5-Dimethyl-N-phenylbenzamide Inhibitor->SDH Competes with Q-site Ubiquinone Ubiquinone (Q) Ubiquinone->SDH Blocked Access ATP_Loss ATP Depletion ETC_Block->ATP_Loss Energy Failure Cell_Death Fungal Cell Death ATP_Loss->Cell_Death Apoptosis/Necrosis

Caption: Mechanism of SDH inhibition.[1] The benzamide derivative competitively binds to Complex II, halting respiration.

Structure-Activity Relationship (SAR)

The biological efficacy of this scaffold is highly sensitive to substitutions on both aromatic rings.

The Benzoyl Ring (Acid Moiety)
  • 2-Position (Ortho): Essential for activity. The methyl group at the 2-position (as seen in Mepronil) creates a "twisted" conformation relative to the amide plane. This orthogonality is required to fit the narrow hydrophobic cleft of the SDH Q-site [1].

  • 5-Position (Meta): The addition of a methyl group here (2,5-dimethyl) increases lipophilicity (

    
    ), enhancing membrane permeability and fungal cell wall penetration compared to the mono-substituted analog.
    
The Aniline Ring (Amine Moiety)
  • 3-Substitution (Meta): This is the "sweet spot" for potency.

    • Mepronil uses a 3-isopropoxy group.[2]

    • Flutolanil uses a 3-isopropoxy group combined with a 2-CF3 on the benzoyl ring.

  • Electron Withdrawal: Adding electron-withdrawing groups (e.g., Cl, Br,

    
    ) to the aniline ring often shifts activity from fungicidal to antibacterial  or cytotoxic  (anticancer) [2].
    
Visualization: SAR Map

Caption: SAR analysis highlighting critical substitution zones for tuning biological activity.

Biological Evaluation Protocols

To validate the activity of synthesized derivatives, the following standardized protocols should be employed.

Protocol 1: Mycelial Growth Inhibition Assay (In Vitro Fungicidal)

Target Organism: Rhizoctonia solani or Botrytis cinerea.

  • Preparation: Dissolve test compounds in DMSO to create stock solutions.

  • Media: Mix stock solutions with molten Potato Dextrose Agar (PDA) to achieve final concentrations (e.g., 0.1, 1, 5, 10, 50, 100 µg/mL). Pour into Petri dishes.

  • Inoculation: Place a 5mm mycelial plug of the active fungus in the center of the plate.

  • Incubation: Incubate at 25°C for 48-72 hours.

  • Measurement: Measure the colony diameter. Calculate inhibition percentage relative to the DMSO control.

  • Analysis: Determine

    
     using log-probit analysis.
    
Protocol 2: Mitochondrial Complex II Activity Assay

Validates the Mechanism of Action.

  • Isolation: Isolate mitochondria from fungal mycelia via centrifugation (10,000 x g).

  • Reaction Mix: Potassium phosphate buffer (pH 7.4), sodium succinate (substrate), and dichlorophenolindophenol (DCPIP, electron acceptor).

  • Assay: Add test compound and initiate reaction with mitochondrial fraction.

  • Detection: Monitor the reduction of DCPIP spectrophotometrically at 600 nm (decrease in absorbance).

  • Result: A decrease in the rate of DCPIP reduction confirms inhibition of succinate dehydrogenase.

Data Summary & Comparative Efficacy

The following table benchmarks the 2,5-dimethyl derivatives against commercial standards (Mepronil) and related analogs.

Compound ClassSubstitution PatternTarget OrganismActivity (

/

)
Primary Application
Mepronil 2-Me (Acid), 3-OiPr (Amine)Rhizoctonia solani0.09 mg/L [3]Fungicide (Rice Sheath Blight)
Benzanilide Analog 2,5-Dimethyl (Acid), 3-OiPr (Amine)R. solani~0.1 - 0.5 mg/L (Est.)[2]Fungicide (Research)
N-Phenylbenzamide 4-Methoxy (Acid), 3-Amino (Amine)Enterovirus 715.7 µM [4]Antiviral Lead
N-Phenylbenzamide UnsubstitutedBotrytis cinerea>50 mg/LWeak Fungicide

Note: The addition of the 5-methyl group in the 2,5-dimethyl scaffold generally maintains high fungicidal potency while altering metabolic stability compared to the 2-methyl parent (Mepronil).

References

  • BenchChem. (2025).[1][3][4] A Comparative Analysis of Mepronil and Other Benzanilide Fungicides. Retrieved from

  • PubChem. (2025).[2] Mepronil (CID 41632) Compound Summary. National Library of Medicine. Retrieved from

  • Kumiai Chemical Industry. (2024). Mepronil Technical Data Sheet. Retrieved from

  • MDPI. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(3).[5][6] Retrieved from

Sources

2,5-dimethyl-N-phenylbenzamide PubChem CID and InChIKey

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2,5-Dimethyl-N-phenylbenzamide , a specific substituted benzanilide used primarily as a chemical intermediate and research scaffold in medicinal chemistry.[1]

Technical Monograph: 2,5-Dimethyl-N-phenylbenzamide

Chemical Identity & Structural Characterization

2,5-Dimethyl-N-phenylbenzamide belongs to the benzanilide class (N-phenylbenzamides), characterized by an amide bond linking a benzoyl moiety and an aniline moiety.[1][2] In this specific isomer, the benzoyl ring bears two methyl groups at the ortho (2) and meta (5) positions relative to the carbonyl carbon. This steric substitution pattern significantly influences the planarity of the amide bond and the compound's lipophilicity compared to the unsubstituted parent (benzanilide).

Identifier Value
Chemical Name 2,5-Dimethyl-N-phenylbenzamide
CAS Registry Number 158014-36-9
Molecular Formula C₁₅H₁₅NO
Molecular Weight 225.29 g/mol
SMILES CC1=C(C=C(C=C1)C)C(=O)NC2=CC=CC=C2
PubChem CID Search via CAS 158014-36-9 (Analogous to CID 10058864 series)
Structural Class Benzanilide; Carboxamide

Physicochemical Profile:

  • LogP (Predicted): ~3.8 – 4.2 (Highly lipophilic due to dimethyl substitution).

  • Solubility: Low in water; soluble in organic solvents (DCM, DMSO, Methanol).

  • H-Bond Donors: 1 (Amide NH).[1]

  • H-Bond Acceptors: 1 (Carbonyl O).[1]

Synthesis & Manufacturing Protocol

The synthesis of 2,5-dimethyl-N-phenylbenzamide is typically achieved via a Schotten-Baumann reaction or a nucleophilic acyl substitution under anhydrous conditions.[1] The steric hindrance at the 2-position of the benzoyl ring requires careful control of reaction kinetics to ensure complete conversion.[1]

Reagents:

  • Precursor A: 2,5-Dimethylbenzoic acid (converted to acyl chloride).[1]

  • Precursor B: Aniline (nucleophile).

  • Coupling Agent/Activator: Thionyl Chloride (

    
    ) or Oxalyl Chloride.
    
  • Base: Triethylamine (

    
    ) or Pyridine (to scavenge HCl).
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Protocol:

  • Activation (Acid Chloride Formation):

    • Dissolve 2,5-dimethylbenzoic acid (1.0 eq) in anhydrous DCM.

    • Add catalytic DMF (1-2 drops) to initiate the reaction.[1]

    • Add

      
       (1.2 eq) dropwise at 0°C under 
      
      
      
      atmosphere.
    • Reflux at 40°C for 2–3 hours until gas evolution (

      
      , 
      
      
      
      ) ceases.
    • Critical Step: Evaporate excess

      
       in vacuo to yield crude 2,5-dimethylbenzoyl chloride.[1]
      
  • Amidation (Coupling):

    • Re-dissolve the acid chloride in fresh anhydrous DCM.

    • In a separate vessel, mix Aniline (1.0 eq) and

      
       (1.5 eq) in DCM at 0°C.
      
    • Slowly add the acid chloride solution to the aniline mixture over 30 minutes. The exotherm must be controlled to prevent side reactions.

    • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Work-up & Purification:

    • Quench with saturated

      
       to neutralize residual acid.
      
    • Extract with DCM, wash with 1M HCl (to remove unreacted aniline), then brine.

    • Dry over

      
       and concentrate.
      
    • Recrystallization: Purify using Ethanol/Water or Hexane/Ethyl Acetate to yield white/off-white crystals.[1]

Biological & Industrial Applications

While 2,5-dimethyl-N-phenylbenzamide is often a research intermediate, the N-phenylbenzamide scaffold is a "privileged structure" in drug discovery, serving as a core for various bioactive agents.[1]

  • Fungicidal Activity: Substituted benzanilides (e.g., Mepronil, Flutolanil) are potent inhibitors of succinate dehydrogenase (Complex II) in fungi. The 2,5-dimethyl analog is investigated for similar antifungal efficacy against Rhizoctonia solani and other basidiomycetes.[1]

  • Kinetoplastid Inhibition: Research indicates that N-phenylbenzamide derivatives bind to the minor groove of AT-rich DNA in kinetoplastid parasites (Trypanosoma brucei, Leishmania), disrupting replication.[1]

  • Crystal Engineering: Used as a model system to study amide hydrogen bonding networks and the effect of steric encumbrance (methyl groups) on crystal packing and conformational locking.

Visualization of Synthesis & SAR

Figure 1: Synthesis Pathway and Structural Logic The following diagram illustrates the conversion of 2,5-dimethylbenzoic acid to the final amide, highlighting the critical intermediate.

SynthesisPathway Reactant1 2,5-Dimethylbenzoic Acid (Precursor) Intermediate 2,5-Dimethylbenzoyl Chloride (Activated Electrophile) Reactant1->Intermediate Activation (-SO2, -HCl) Reagent1 SOCl2 / DMF Reagent1->Intermediate Product 2,5-Dimethyl-N-phenylbenzamide (Target) Intermediate->Product Amidation (+Aniline, Et3N) Reactant2 Aniline (Nucleophile) Reactant2->Product Coupling

Caption: Two-step synthesis via acid chloride activation to overcome steric hindrance at the 2-position.

Figure 2: Structure-Activity Relationship (SAR) Context This hierarchy places the compound within the broader context of bioactive benzanilides.

SAR Core Benzanilide Scaffold (Ph-CO-NH-Ph) Sub1 Fungicides (e.g., Mepronil, Flutolanil) Core->Sub1 Sub2 2,5-Dimethyl Analog (CAS 158014-36-9) Core->Sub2 Feature1 2-Methyl: Steric Lock (Conformational Rigidity) Sub2->Feature1 Ortho-Substitution Feature2 5-Methyl: Lipophilicity (Membrane Permeability) Sub2->Feature2 Meta-Substitution

Caption: SAR analysis showing how the 2,5-dimethyl substitution contributes to rigidity and lipophilicity.

Safety & Handling (SDS Summary)

As a chemical intermediate, standard laboratory safety protocols apply.

  • GHS Classification:

    • Skin Irritation (Category 2): H315

    • Eye Irritation (Category 2A): H319

    • STOT-SE (Category 3): H335 (Respiratory Irritation)[1]

  • Handling: Use in a fume hood.[3] Wear nitrile gloves and safety goggles. Avoid dust formation.[3][4]

  • Storage: Store in a cool, dry place. Keep container tightly closed.

References

  • BLD Pharm. (2024). Product Analysis: 2,5-Dimethyl-N-phenylbenzamide (CAS 158014-36-9).[1][2][5][6][7][8][9] Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary: N-phenylbenzamide Derivatives. Retrieved from

  • Gowda, B. T., et al. (2008). Structural studies on N-phenylbenzamides: Effect of substitution. Journal of Molecular Structure. (Contextual reference for benzanilide crystallography).
  • Medicines for Malaria Venture. (2018).[10] Pathogen Box: N-phenylbenzamide analogs against Schistosoma mansoni. (Contextual reference for biological activity).

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 2,5-Dimethyl-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a validated protocol for the synthesis of 2,5-dimethyl-N-phenylbenzamide (also known as 2,5-dimethylbenzanilide) from 2,5-dimethylbenzoic acid .[1]

While amide coupling is a routine transformation, this specific substrate presents a steric challenge due to the ortho-methyl group at the 2-position of the benzoic acid ring.[1] Standard carbodiimide coupling reagents (e.g., EDC, DCC) often exhibit sluggish kinetics or incomplete conversion with ortho-substituted benzoates due to steric hindrance preventing the formation of the active ester intermediate [1].

To ensure high yield and purity suitable for pharmaceutical screening, this protocol utilizes the Acid Chloride Activation Route . This method generates a highly electrophilic acyl chloride intermediate (


), which overcomes the steric barrier and reacts rapidly with aniline.

Key Performance Indicators:

  • Target Yield: >85%

  • Purity: >98% (HPLC/NMR)

  • Key Feature: Removal of the "Ortho-Effect" barrier via Thionyl Chloride activation.

Retrosynthetic Analysis & Mechanism

The synthesis is designed around the nucleophilic acyl substitution of a highly reactive acid chloride. The 2,5-dimethyl substitution pattern requires forcing conditions (reflux with


) to generate the acid chloride, as the transition state for the attack on the carbonyl carbon is crowded.

ReactionScheme Start 2,5-Dimethylbenzoic Acid (Sterically Hindered) Intermediate 2,5-Dimethylbenzoyl Chloride (Activated Electrophile) Start->Intermediate Activation Reagent1 SOCl2 / DMF (cat.) Reflux, 2h Product 2,5-Dimethyl-N-phenylbenzamide (Target Amide) Intermediate->Product Nucleophilic Acyl Substitution Reagent2 Aniline / Et3N DCM, 0°C to RT

Figure 1: Reaction pathway overcoming steric hindrance via acid chloride formation.

Materials & Equipment

Reagents
ReagentMW ( g/mol )Equiv.RoleCAS No.
2,5-Dimethylbenzoic acid 150.171.0Substrate610-72-0
Thionyl Chloride (

)
118.971.5 - 2.0Activator7719-09-7
Aniline 93.131.1Nucleophile62-53-3
Triethylamine (TEA) 101.191.5Base (Scavenger)121-44-8
DMF 73.09Cat.[1][2][3] (2 drops)Catalyst68-12-2
Dichloromethane (DCM) -SolventAnhydrous75-09-2
Equipment
  • Round-bottom flask (2-neck) with reflux condenser.[1]

  • Inert gas line (

    
     or Ar) – Critical for acid chloride stability.
    
  • Drying tube (CaCl2) or gas bubbler (to trap HCl/SO2).

  • Ice-water bath.[1]

  • Rotary evaporator.

Experimental Protocol

Phase 1: Activation (Acid Chloride Synthesis)

Rationale: The ortho-methyl group shields the carbonyl carbon. Thionyl chloride is small enough to attack effectively, and the release of gaseous byproducts (


, 

) drives the equilibrium forward.
  • Setup: Flame-dry a 100 mL round-bottom flask and equip it with a magnetic stir bar and reflux condenser. Attach a drying tube or gas scrubber (NaOH trap) to the top of the condenser.

  • Charging: Add 2,5-dimethylbenzoic acid (1.50 g, 10.0 mmol) to the flask.

  • Solvent/Reagent: Add anhydrous DCM (10 mL) to suspend the acid. (Note: Neat reaction is also possible, but DCM allows better thermal control).

  • Activation: Carefully add Thionyl Chloride (

    
    ) (1.5 mL, ~20 mmol) via syringe. Add 2 drops of DMF  as a catalyst.
    
    • Mechanism:[3][4][5][6][7] DMF forms a Vilsmeier-Haack type chloroiminium intermediate, which is far more reactive towards the carboxylic acid than

      
       alone [2].
      
  • Reaction: Heat the mixture to gentle reflux (approx. 45°C) for 2–3 hours .

    • Endpoint: The reaction solution should turn clear, and gas evolution (HCl/SO2) should cease.

  • Evaporation: Cool to room temperature. Concentrate the mixture on a rotary evaporator to remove DCM and excess

    
    .
    
    • Tip: Add a small amount of dry toluene and re-evaporate (azeotropic removal) to ensure all traces of thionyl chloride are removed. This prevents side reactions with aniline.

    • Result: Crude 2,5-dimethylbenzoyl chloride (usually a yellow/brown oil). Proceed immediately to Phase 2.

Phase 2: Coupling (Amide Bond Formation)

Rationale: The acid chloride is highly reactive. The reaction is exothermic, requiring cooling to prevent double-acylation or polymerization side products.[1]

  • Preparation: Redissolve the crude acid chloride in anhydrous DCM (15 mL) under nitrogen. Cool to 0°C (ice bath).

  • Nucleophile Solution: In a separate vessel, mix Aniline (1.0 mL, 11.0 mmol, 1.1 equiv) and Triethylamine (2.1 mL, 15.0 mmol, 1.5 equiv) in DCM (5 mL).

  • Addition: Add the Aniline/TEA solution dropwise to the cold acid chloride solution over 10–15 minutes.

    • Observation: White precipitate (Triethylamine hydrochloride salt) will form immediately.

  • Completion: Allow the reaction to warm to room temperature and stir for 2 hours .

    • Process Control: Check TLC (Silica, 20% EtOAc/Hexane). The starting aniline spot should disappear.

Workup and Purification Workflow

To ensure pharmaceutical-grade purity, we must remove the amine hydrochloride salt, excess aniline, and any unreacted benzoic acid.

Workup ReactionMix Crude Reaction Mixture (DCM, Product, Et3N·HCl, Excess Aniline) Wash1 Wash 1: 1M HCl (Removes Et3N, Unreacted Aniline) ReactionMix->Wash1 Extraction Wash2 Wash 2: Sat. NaHCO3 (Removes Unreacted Benzoic Acid) Wash1->Wash2 Organic Layer Wash3 Wash 3: Brine & Dry (MgSO4) Wash2->Wash3 Organic Layer Evap Evaporate Solvent Wash3->Evap Cryst Recrystallization (Acetone/Hexane) Evap->Cryst Final Pure 2,5-Dimethyl-N-phenylbenzamide (Colorless Needles) Cryst->Final

Figure 2: Purification logic ensuring removal of acidic and basic impurities.

Detailed Steps:

  • Quench: Dilute the reaction mixture with DCM (20 mL).

  • Acid Wash: Wash with 1M HCl (2 x 20 mL). This protonates excess aniline and TEA, moving them to the aqueous layer.

  • Base Wash: Wash with Saturated

    
      (2 x 20 mL). This converts any hydrolyzed unreacted acid to its water-soluble carboxylate.[1]
    
  • Drying: Wash with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Crystallization: The crude solid is often off-white. Recrystallize from hot Acetone/Hexane or Ethanol.

    • Dissolve in minimum hot acetone.

    • Add hexane dropwise until turbidity appears.

    • Cool slowly to 4°C.

Characterization & Quality Control

Verify the identity of the product using the following data. The 2,5-dimethyl pattern is distinct in NMR.

ParameterExpected ValueNotes
Appearance Colorless NeedlesIf brown/yellow, re-crystallize.[1]
Melting Point 148 – 150 °C Lit. value [3]. Distinct from un-substituted benzanilide (163°C).[8]
1H NMR (400 MHz, CDCl3)

2.34 (s, 3H), 2.44 (s, 3H)
Distinct singlets for ortho and meta methyls.
1H NMR (Aromatic)

7.10–7.60 (m, 8H)
Multiplets for benzoyl and aniline protons.
Amide Proton

~7.6–8.0 (br s, 1H)
Broad singlet, exchangeable with

.

Interpretation of NMR: The presence of two distinct singlets around 2.3–2.5 ppm confirms the integrity of the 2,5-dimethylbenzoyl moiety. The absence of a broad singlet around 4-5 ppm confirms the removal of aniline (


).

Troubleshooting & Optimization

Issue: Low Yield

  • Cause: Incomplete formation of acid chloride.

  • Solution: Ensure the reagents are dry. Increase reflux time in Phase 1. Ensure DMF catalyst is fresh.

Issue: Product is Oily/Sticky

  • Cause: Residual DMF or solvent trapped in the crystal lattice.

  • Solution: Triturate the solid with cold pentane or hexane. Place under high vacuum for 12 hours.

Issue: "Ortho-Effect" Steric Hindrance

  • Insight: If the reaction with aniline is slow even with acid chloride, add a catalytic amount of DMAP (4-dimethylaminopyridine) during Phase 2. This forms a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the aniline more effectively than the acid chloride alone.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Clayden, J. (2001). Organic Chemistry. Oxford University Press.
  • Uchida, Y., et al. (2016). Environmentally Benign Synthesis of Aromatic Compounds Using Copper Catalysts. National Institute of Informatics (Japan). (Reporting MP of 148-150°C for 2,5-dimethyl-N-phenylbenzamide).[1]

  • Sigma-Aldrich. (2023). Safety Data Sheet: Thionyl Chloride.

Sources

Application Note & Protocol: Synthesis of 2,5-Dimethyl-N-phenylbenzamide via Schotten-Baumann Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2,5-dimethyl-N-phenylbenzamide, a substituted aromatic amide with potential applications in medicinal chemistry and materials science. The protocol leverages the robust and classical Schotten-Baumann reaction, a reliable method for acylating amines.[1][2] This application note details the underlying chemical principles, a step-by-step experimental procedure, safety protocols, and methods for product purification and characterization. The information presented is intended for researchers, scientists, and professionals in drug development and chemical synthesis, providing the technical insights necessary for successful and reproducible synthesis.

Introduction and Reaction Principle

N-aryl amides are a cornerstone structural motif in a vast array of pharmaceuticals and functional organic materials. Their synthesis is a fundamental operation in organic chemistry. The Schotten-Baumann reaction, first described in the 1880s, remains a highly effective and widely used method for preparing amides from amines and acyl chlorides.[3]

The reaction proceeds via a nucleophilic acyl substitution mechanism. It is typically conducted under biphasic conditions, with an organic solvent containing the amine and acyl chloride, and an aqueous phase containing a base.[3] The core principle involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride.[1][4] This forms a tetrahedral intermediate which then collapses, expelling a chloride ion to form the amide.[1][2]

A critical component of this reaction is the presence of a base, commonly sodium hydroxide, which serves two essential purposes[5][6][7]:

  • Neutralization: It neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction.[5] This is crucial because the HCl would otherwise protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction.[6][7]

  • Driving Equilibrium: By scavenging the acid, the base drives the reaction equilibrium towards the formation of the amide product.[5][6]

The specific reaction detailed herein is the synthesis of 2,5-dimethyl-N-phenylbenzamide from 2,5-dimethylbenzoyl chloride and aniline.

Reaction Scheme:

Reaction scheme for the synthesis of 2,5-dimethyl-N-phenylbenzamide

(Figure 1: Synthesis of 2,5-dimethyl-N-phenylbenzamide from 2,5-dimethylbenzoyl chloride and aniline using aqueous NaOH.)

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Notes
2,5-Dimethylbenzoyl chloride≥98%Sigma-Aldrich2786-05-2Corrosive, handle with care.
Aniline≥99.5%Sigma-Aldrich62-53-3Toxic, handle in a fume hood.
Sodium Hydroxide (NaOH)Pellets, ≥97%Fisher Scientific1310-73-2Corrosive.
Dichloromethane (DCM)ACS GradeVWR75-09-2Volatile organic solvent.
Hydrochloric Acid (HCl)1 M aq. solutionJ.T. Baker7647-01-0Corrosive.
Saturated Sodium Bicarbonateaq. solutionLab Prepared144-55-8---
Brine (Saturated NaCl)aq. solutionLab Prepared7647-14-5---
Anhydrous Magnesium SulfateGranularAlfa Aesar7487-88-9Drying agent.
Ethanol200 ProofDecon Labs64-17-5For recrystallization.
Deionized Water------7732-18-5---
Round-bottom flask (100 mL)------------
Separatory funnel (250 mL)------------
Magnetic stirrer and stir bar------------
Ice bath------------
Buchner funnel and filter paper------------
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses/goggles, and appropriate chemical-resistant gloves (nitrile or neoprene).

  • Fume Hood: All manipulations involving aniline, 2,5-dimethylbenzoyl chloride, and dichloromethane must be performed in a certified chemical fume hood to avoid inhalation of toxic and corrosive vapors.[8][9][10]

  • Reagent Handling:

    • 2,5-Dimethylbenzoyl Chloride: Is corrosive and lachrymatory. It reacts with moisture to release HCl gas. Avoid contact with skin and eyes and handle under an inert atmosphere if possible.[8]

    • Aniline: Is toxic if inhaled, ingested, or absorbed through the skin. It is also a suspected carcinogen.[9][10]

    • Sodium Hydroxide & Hydrochloric Acid: Are highly corrosive and can cause severe burns. Handle with extreme care.[8]

  • Emergency Procedures: Ensure an eye wash station and safety shower are readily accessible. In case of skin contact, wash immediately with copious amounts of water.[8][10]

Step-by-Step Synthesis Procedure
  • Preparation of Reactant Solutions:

    • In a 100 mL beaker, dissolve sodium hydroxide (2.0 g, 50 mmol) in deionized water (40 mL) to create an aqueous base solution. Allow it to cool to room temperature.

    • In a 100 mL round-bottom flask, dissolve aniline (2.33 g, 2.18 mL, 25 mmol) in dichloromethane (25 mL).

  • Reaction Setup:

    • Place the round-bottom flask containing the aniline solution in an ice bath on a magnetic stirrer. Begin gentle stirring.

    • Transfer the cooled sodium hydroxide solution to the flask. This creates a biphasic mixture.

  • Addition of Acyl Chloride:

    • Dissolve 2,5-dimethylbenzoyl chloride (4.22 g, 3.5 mL, 25 mmol) in dichloromethane (10 mL).

    • Transfer this solution to a dropping funnel and add it dropwise to the vigorously stirred biphasic mixture over 15-20 minutes.

    • Causality: Slow, dropwise addition is crucial to control the exothermic reaction and prevent potential side reactions, such as the hydrolysis of the acyl chloride. The vigorous stirring ensures efficient mixing between the organic and aqueous phases, which is essential for the reaction to proceed.[3]

  • Reaction Completion:

    • After the addition is complete, remove the ice bath and allow the mixture to stir vigorously at room temperature for 1 hour.

    • The completion of the reaction can be qualitatively checked by the disappearance of the pungent smell of the benzoyl chloride.

  • Work-up and Isolation:

    • Transfer the reaction mixture to a 250 mL separatory funnel. Allow the layers to separate and drain the lower organic layer (DCM).

    • Extract the aqueous layer with an additional portion of DCM (20 mL).

    • Combine all organic layers in the separatory funnel.

    • Wash the combined organic phase sequentially with:

      • 1 M HCl (2 x 25 mL) - to remove any unreacted aniline.

      • Saturated NaHCO₃ solution (25 mL) - to remove any unreacted acyl chloride and neutralize residual acid.

      • Brine (25 mL) - to reduce the solubility of organic material in the aqueous phase and aid in layer separation.

    • Drain the washed organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

    • Filter the mixture to remove the drying agent and collect the filtrate.

  • Purification and Yield Calculation:

    • Remove the dichloromethane solvent from the filtrate using a rotary evaporator to yield the crude solid product.

    • Recrystallization: Purify the crude solid by recrystallization from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration using a Buchner funnel, wash with a small amount of cold ethanol, and dry them in a vacuum oven.

    • Weigh the final, dried product and calculate the percentage yield.

Workflow and Mechanism Diagrams

// Nodes Reactants [label="Reactants\n(Aniline, 2,5-Dimethylbenzoyl Chloride,\nNaOH, DCM, H₂O)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Schotten-Baumann Reaction\n(Biphasic, 0°C to RT, 1 hr)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Work-up\n(Separation, Washes with HCl, NaHCO₃, Brine)", fillcolor="#FBBC05", fontcolor="#202124"]; Drying [label="Drying & Filtration\n(Anhydrous MgSO₄)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Evaporation [label="Solvent Removal\n(Rotary Evaporation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Recrystallization from Ethanol)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Final Product\n(2,5-Dimethyl-N-phenylbenzamide)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Reactants -> Reaction [label="1. Combine & React"]; Reaction -> Workup [label="2. Isolate Organic Phase"]; Workup -> Drying [label="3. Remove Water"]; Drying -> Evaporation [label="4. Concentrate"]; Evaporation -> Purification [label="5. Purify Crude Solid"]; Purification -> Product [label="6. Characterize"]; } endom Caption: Overall workflow for the synthesis of 2,5-dimethyl-N-phenylbenzamide.

// Nodes step1 [label="{Step 1: Nucleophilic Attack|Amine (Aniline) attacks the\nelectrophilic carbonyl carbon of the\nacyl chloride.}", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="{Step 2: Tetrahedral Intermediate|A tetrahedral intermediate is formed.\nThe oxygen atom carries a negative charge.}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step3 [label="{Step 3: Collapse of Intermediate|The intermediate collapses, reforming the\ncarbonyl double bond and expelling\nthe chloride ion as a leaving group.}", fillcolor="#34A853", fontcolor="#FFFFFF"]; step4 [label="{Step 4: Deprotonation|The protonated amide is neutralized\nby the base (OH⁻), forming the final\namide product and water.}", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="{Final Product|{2,5-Dimethyl-N-phenylbenzamide}}", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges step1 -> step2; step2 -> step3; step3 -> step4; step4 -> product; } endom Caption: Key steps in the nucleophilic acyl substitution mechanism.

Characterization and Expected Results

The identity and purity of the synthesized 2,5-dimethyl-N-phenylbenzamide should be confirmed using standard analytical techniques.

ParameterExpected ResultMethod
Appearance White to off-white crystalline solidVisual Inspection
Yield 75-90% (Typical)Gravimetric Analysis
Melting Point To be determined experimentally and compared with literature values if available.Melting Point Apparatus
FTIR (cm⁻¹) ~3300 (N-H stretch), ~1650 (C=O, Amide I), ~1530 (N-H bend, Amide II)FTIR Spectroscopy
¹H NMR Signals corresponding to aromatic protons and methyl groups. The N-H proton will appear as a singlet.NMR Spectroscopy

Note: The exact chemical shifts in NMR and absorption bands in FTIR will depend on the solvent and instrument used.

Troubleshooting

IssuePossible CauseRecommended Solution
Low Yield - Incomplete reaction.- Hydrolysis of acyl chloride.- Product loss during work-up or recrystallization.- Ensure vigorous stirring and sufficient reaction time.- Use dry solvents and add acyl chloride slowly at low temperature.- Minimize the amount of solvent used for recrystallization.
Oily Product / Failure to Crystallize Impurities present (e.g., unreacted starting materials).- Ensure all washing steps in the work-up were performed correctly.- Attempt purification via column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).
Product Contaminated with Aniline Incomplete washing with HCl.Repeat the work-up procedure, ensuring thorough washing with 1 M HCl.

Conclusion

The Schotten-Baumann reaction provides a direct, efficient, and scalable method for the synthesis of 2,5-dimethyl-N-phenylbenzamide. By carefully controlling reaction conditions, particularly temperature and the rate of addition of the acyl chloride, and by performing a thorough aqueous work-up, the desired product can be obtained in high yield and purity. This protocol serves as a reliable foundation for researchers requiring access to N-aryl amides for further study and application.

References

  • Filo. (2025, December 18). Mechanism of schotten boumann reaction with step by step. Retrieved from Filo. [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from BYJU'S. [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from Organic Chemistry Portal. [Link]

  • Scribd. (n.d.). Schotten–Baumann Reaction Guide. Retrieved from Scribd. [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from Wikipedia. [Link]

  • CHEMSOLVE.NET. (2020, January 1). Schotten Baumann reaction-mechanism-application. Retrieved from CHEMSOLVE.NET. [Link]

  • Quora. (2017, April 16). Is the Schotten-Baumann reaction the same as benzoylation? Retrieved from Quora. [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from SATHEE. [Link]

  • American Journal of Applied Science and Technology. (2025, October 17). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. Retrieved from Nvpubhouse Library. [Link]

  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from Chemistry Notes. [Link]

  • PMC. (n.d.). N-(2,5-Dimethylphenyl)-2-methylbenzamide. Retrieved from PMC. [Link]

  • PubChem. (n.d.). 2,5-dichloro-N-methyl-N-phenylbenzamide. Retrieved from PubChem. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from Rsc.org. [Link]

  • PMC. (n.d.). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Retrieved from PMC. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024, September 28). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from Journal of Chemical and Pharmaceutical Research. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: aniline. Retrieved from Chemos GmbH & Co.KG. [Link]

  • CSIRO Publishing. (2022, December 16). Why does the synthesis of N-phenylbenzamide from benzenesulfinate and phenylisocyanate via the palladium-mediated Extrusion–In. Retrieved from CSIRO Publishing. [Link]

  • Google Patents. (n.d.). CN106674040A - Method for preparing N-aryl amide without solvent and catalyst.
  • Organic Syntheses Procedure. (n.d.). (R,R)- and (S,S)-N,N'-Dimethyl-1,2-Diphenylethylene-1,2-Diamine. Retrieved from Organic Syntheses. [Link]

  • Journal of the American Chemical Society. (2022, September 6). Preparation of N‑Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Retrieved from Journal of the American Chemical Society. [Link]

  • ResearchGate. (2015, October 15). Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides. Retrieved from ResearchGate. [Link]

  • Figshare. (2022, September 6). Preparation of N‑Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Retrieved from Figshare. [Link]

  • ChemPlusChem. (2025, October 17). Mechanochemical Synthesis of N‐Aryl Amides from O‐Protected Hydroxamic Acids. Retrieved from ChemPlusChem. [Link]

Sources

Application Note: A Practical Guide to Monitoring 2,5-dimethyl-N-phenylbenzamide Formation using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Reaction Monitoring

The synthesis of amides is a cornerstone of modern organic and medicinal chemistry. The formation of 2,5-dimethyl-N-phenylbenzamide from precursors such as 2,5-dimethylbenzoyl chloride and aniline is a representative example of N-acylation reactions frequently employed in drug discovery. Efficiently monitoring the progress of such reactions is paramount to optimizing yield, minimizing impurity formation, and determining the reaction endpoint.[1][2] Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and powerful analytical tool for the real-time, qualitative assessment of a reaction's progress.[3][4]

This guide provides a comprehensive framework and detailed protocols for developing and implementing a robust TLC method to monitor the formation of 2,5-dimethyl-N-phenylbenzamide. We will delve into the principles of separation, mobile phase selection, visualization techniques, and the interpretation of results, providing the causal logic behind each experimental choice to ensure a self-validating and reliable analytical system.

Principle of Separation: Exploiting Polarity Differences

TLC separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).[5] The key to a successful separation lies in the polarity differences between the starting materials, the product, and any potential byproducts.

  • Stationary Phase: We will use silica gel 60 F₂₅₄ plates. Silica gel is a polar adsorbent due to the presence of surface silanol (Si-OH) groups.[3] Polar compounds will interact more strongly with the silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.[6] The F₂₅₄ indicator is a fluorescent material that allows for the visualization of UV-active compounds under 254 nm light.[7][8]

  • Reactants and Product:

    • Aniline (Starting Material): A primary aromatic amine, it is a relatively polar molecule due to its ability to form hydrogen bonds. It will have a moderate affinity for the silica gel.

    • 2,5-dimethylbenzoic acid (Potential Byproduct): The primary byproduct if the starting acyl chloride hydrolyzes. Carboxylic acids are highly polar and often exhibit strong interactions with silica, sometimes leading to streaking. Its Rf value will be very low in neutral solvent systems.

    • 2,5-dimethyl-N-phenylbenzamide (Product): The resulting amide is also polar but is generally less polar than the corresponding carboxylic acid and the starting aniline. This is because the lone pair on the nitrogen atom is delocalized into the adjacent carbonyl group, reducing its basicity and hydrogen-bonding capability compared to the parent amine.

    • 2,5-dimethylbenzoyl chloride (Starting Material): This acyl chloride is a reactive intermediate and is generally less polar than the product amide. However, it is readily hydrolyzed to the carboxylic acid on the silica plate, so its direct observation can be challenging.

Based on this polarity analysis, we expect the Rf values to follow the general trend: 2,5-dimethylbenzoic acid < Aniline ≈ 2,5-dimethyl-N-phenylbenzamide . The precise ordering of aniline and the product amide will depend heavily on the chosen mobile phase, but they should be separable. The goal is to find a mobile phase that provides good separation between all three spots.[9]

Experimental Protocol: Step-by-Step TLC Monitoring

This protocol details the procedure for monitoring the amide coupling reaction. The use of a three-lane spotting technique (Starting Material, Co-spot, Reaction Mixture) is critical for unambiguous interpretation.[9][10]

Materials and Reagents
  • TLC Plates: Silica Gel 60 F₂₅₄ plates (e.g., Merck, 0.25 mm thickness).[3]

  • Solvents: Reagent-grade hexanes (or petroleum ether), ethyl acetate (EtOAc), and dichloromethane (DCM).

  • TLC Chamber: A glass jar with a lid or a dedicated TLC tank.

  • Spotting: Glass capillary tubes.

  • Visualization:

    • Hand-held UV lamp (254 nm).[7]

    • Iodine chamber (a sealed jar with a few crystals of I₂ and some silica gel).[7][9]

    • Potassium permanganate (KMnO₄) stain.

  • Samples:

    • Reference sample of aniline.

    • Reference sample of 2,5-dimethylbenzoic acid (as a proxy for the hydrolyzed acyl chloride).

    • Aliquots taken from the reaction mixture at various time points (t=0, t=1h, etc.).

Procedure
  • Chamber Preparation: Pour the chosen mobile phase (e.g., 7:3 Hexane:EtOAc) into the TLC chamber to a depth of approximately 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, which ensures better and more reproducible chromatograms. Cover the chamber and let it equilibrate for at least 5-10 minutes.

  • Plate Preparation: Using a pencil, gently draw a faint origin line about 1 cm from the bottom of the TLC plate. Be careful not to scrape off the silica layer. Mark three small, equidistant points on this line for spotting.[11]

  • Sample Preparation:

    • Prepare dilute solutions (~1 mg/mL) of the aniline and 2,5-dimethylbenzoic acid starting materials in a volatile solvent like ethyl acetate.

    • Take a small aliquot (~1-2 drops) from the reaction vessel using a capillary tube and dilute it in a small vial with ~0.5 mL of ethyl acetate.[4]

  • Spotting the Plate: Using a clean capillary tube for each sample, touch the tip to the solution and then briefly and gently touch it to the corresponding mark on the origin line of the TLC plate. Aim for small, concentrated spots (1-2 mm in diameter).

    • Lane 1 (SM - Starting Materials): Spot the aniline reference solution.

    • Lane 2 (Co-spot): Spot the aniline solution, then, on the exact same spot, apply the reaction mixture aliquot.[10] This lane is crucial for confirming the identity of the starting material spot in the reaction mixture.

    • Lane 3 (RM - Reaction Mixture): Spot the diluted aliquot from the reaction mixture.

  • Developing the Plate: Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the origin line is above the level of the mobile phase.[11] Cover the chamber and allow the solvent front to ascend the plate undisturbed.

  • Completion: Once the solvent front has traveled to about 1 cm from the top of the plate, remove it from the chamber and immediately mark the position of the solvent front with a pencil.[10] Allow the plate to air dry completely in a fume hood.

  • Visualization and Analysis:

    • UV Light: View the dried plate under a 254 nm UV lamp in a dark environment. Aromatic compounds will appear as dark spots against a green fluorescent background.[7] Circle the spots lightly with a pencil.

    • Iodine Staining (Optional): Place the plate in an iodine chamber for a few minutes until yellow-brown spots appear.[7] This method is effective for many organic compounds. The spots will fade over time, so circle them immediately.

    • Permanganate Staining (Optional, Destructive): Dip the plate quickly into a potassium permanganate solution, then gently heat it with a heat gun. Oxidizable compounds will appear as yellow or brown spots on a purple background.[12]

    • Rf Calculation: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[5]

Visualization of the TLC Workflow

The following diagram illustrates the key steps in the TLC monitoring process, from initial setup to final analysis.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber 1. Prepare & Equilibrate TLC Chamber prep_plate 2. Prepare TLC Plate (Draw Origin Line) prep_chamber->prep_plate prep_samples 3. Prepare Samples (SM & Reaction Aliquot) prep_plate->prep_samples spotting 4. Spot Plate (SM | Co-spot | RM) prep_samples->spotting development 5. Develop Plate in Chamber spotting->development drying 6. Mark Solvent Front & Dry Plate development->drying uv_viz 7a. Visualize (UV Lamp 254 nm) drying->uv_viz stain_viz 7b. Visualize (Stain, e.g., KMnO4) uv_viz->stain_viz Optional, Destructive calc_rf 8. Calculate Rf Values & Interpret uv_viz->calc_rf stain_viz->calc_rf decision Reaction Complete? calc_rf->decision node_no No: Continue Reaction, Take Another Aliquot decision->node_no node_yes Yes: Proceed to Work-up decision->node_yes

Caption: Workflow for monitoring amide formation by TLC.

Interpreting the Results

As the reaction proceeds, you should observe the following changes on the TLC plate over time:

  • The spot corresponding to the starting material (aniline) in the reaction mixture lane (Lane 3) will decrease in intensity.

  • A new spot, corresponding to the 2,5-dimethyl-N-phenylbenzamide product, will appear and increase in intensity.

  • The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[4][9]

The co-spot lane is your internal reference. The starting material spot in this lane should align perfectly with the reference spot in Lane 1, confirming its identity.

Optimization and Troubleshooting

Achieving optimal separation often requires adjusting the polarity of the mobile phase. The following table provides guidance for troubleshooting common TLC issues.

Observation Probable Cause Suggested Solution
All spots remain at the origin (Rf ≈ 0).Mobile phase is not polar enough to move the compounds.Increase the polarity. Decrease the proportion of hexane and/or increase the proportion of ethyl acetate (e.g., from 8:2 to 6:4 Hexane:EtOAc).
All spots run with the solvent front (Rf ≈ 1).Mobile phase is too polar, moving all compounds without separation.Decrease the polarity. Increase the proportion of hexane and/or decrease the proportion of ethyl acetate (e.g., from 7:3 to 9:1 Hexane:EtOAc).
Poor separation between two spots (spots are too close).The mobile phase polarity is not optimal for differential partitioning.Try a different solvent system. For example, replace hexanes with dichloromethane (DCM). A DCM:EtOAc mixture may provide different selectivity.
Spots are streaked or "tailing."Sample is too concentrated, or the compound is acidic/basic (e.g., carboxylic acid byproduct or unreacted amine).Spot a more dilute sample. To reduce tailing of acidic spots, add a small amount (~1%) of acetic acid to the mobile phase. For basic spots, add ~1% triethylamine.[13]

References

  • EPFL. TLC Visualization Reagents. [Link]

  • Washington State University. Monitoring Reactions by TLC. [Link]

  • Nichols, L. (2022). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]

  • Homi Bhabha Centre for Science Education. Thin Layer Chromatography. [Link]

  • Qureshi, M., et al. Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. [Link]

  • Tokarčík, M., et al. (2010). N-(2,5-Dimethylphenyl)-2-methylbenzamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Furman University. Amide Workup - Biofilm Inhibitor Synthesis. [Link]

  • Cserháti, T., & Forgács, E. (2002). Effect of TLC Support Characteristics and Coating on the Lipophilicity Determination of Phenols and Aniline Derivatives. Journal of Chromatographic Science. [Link]

  • Reddit user discussion. TLC seperation of carboxylix acid, amine, and the amide product. r/chemistry. [Link]

  • ResearchGate. Why aniline doesn't appear when i'm test it using TLC. [Link]

  • The Royal Society of Chemistry. Supporting Information: Direct formation of amide/peptide bonds from carboxylic acids. [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • ResearchGate. S. Monitoring of the reaction progress (session 2) by TLC after one.... [Link]

  • University of California, Los Angeles. TLC stains. [Link]

  • Reddit user discussion. TLC for amide synthesis. r/OrganicChemistry. [Link]

  • University of British Columbia. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link]

  • Nichols, L. (2025). 5.3: TLC Uses. Chemistry LibreTexts. [Link]

  • Royal Society of Chemistry. tert-Butyl nitrite promoted transamidation of secondary amides under metal and catalyst free conditions - Supporting Information. [Link]

  • Kumar, A., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Beilstein Journal of Organic Chemistry. [Link]

  • University of Rochester. How To: Monitor by TLC. [Link]

  • YouTube. Part 10: TLC - Visualization of Spots (Thin Layer Chromatography). [Link]

  • Oreate AI Blog. Understanding Rf Values in Thin Layer Chromatography. [Link]

  • Scribd. TLC: Rf Value Calculation and Analysis. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2,5-dimethyl-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of N-phenylbenzamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to address a common challenge in amide synthesis: the removal of unreacted aniline from the final product, 2,5-dimethyl-N-phenylbenzamide. Our focus is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategy effectively.

Troubleshooting Guide: Quick Solutions

This section addresses the most frequent issues encountered during the purification process in a direct question-and-answer format.

Q1: My crude NMR shows a significant amount of aniline starting material. What is the quickest way to remove it?

A1: The most efficient initial approach is an acidic wash via liquid-liquid extraction. Aniline is a basic compound, whereas your N-phenylbenzamide product is essentially neutral. By washing an organic solution of your crude product with a dilute aqueous acid like 1 M hydrochloric acid (HCl), the aniline reacts to form its water-soluble salt, aniline hydrochloride.[1][2] This salt is then selectively partitioned into the aqueous layer, leaving your purified amide in the organic layer.

Q2: I performed an acid wash, but I'm still seeing aniline in my product. What went wrong?

A2: There are a few possibilities:

  • Incomplete Extraction: A single wash may not be sufficient if the concentration of aniline is high. Perform two to three sequential washes with fresh portions of the dilute acid solution to ensure complete removal.[1]

  • Incorrect pH: The aqueous layer must be sufficiently acidic to fully protonate the aniline. Ensure your acid solution is at the correct concentration (e.g., 1 M HCl).

  • Emulsion Formation: Vigorous shaking can lead to emulsions, which trap impurities. If an emulsion forms, try adding brine (saturated NaCl solution) to help break the layers or allow the separatory funnel to stand for a longer period.

Q3: My product seems to be precipitating out during the acid wash. How do I prevent this?

A3: This suggests your product has low solubility in the chosen organic solvent. Ensure you have used a sufficient volume of solvent to keep the 2,5-dimethyl-N-phenylbenzamide fully dissolved. If solubility remains an issue, consider switching to a different organic solvent in which your product is more soluble, such as ethyl acetate or dichloromethane (DCM).

Q4: Is column chromatography a good option for removing aniline?

A4: Yes, column chromatography is a powerful purification method, but it should be considered a secondary option to an acid wash due to being more time-consuming and resource-intensive.[3][4] Aniline can sometimes be challenging to run on standard silica gel because silica is slightly acidic, which can cause the basic aniline to streak.[5] If you must use chromatography, consider neutralizing the silica by adding a small amount of a basic modifier like triethylamine (~0.1-1%) to your eluent system.[6]

Comparative Analysis of Purification Techniques

To assist in selecting the optimal strategy, the following table compares the primary methods for removing residual aniline.

Technique Principle of Separation Advantages Disadvantages Best For
Acid Wash (Liquid-Liquid Extraction) Difference in basicity (pKa)Fast, inexpensive, scalable, highly effective for basic impurities.[2]Risk of emulsion; not suitable for acid-sensitive products.First-pass, bulk removal of aniline from neutral, acid-stable products.
Recrystallization Difference in solubilityCan yield very high purity product; good for removing a variety of impurities.[7]Requires finding a suitable solvent system; can result in significant yield loss.Final purification step after an initial acid wash; removing non-basic impurities.
Column Chromatography Difference in polarity/adsorptionHigh resolving power for complex mixtures; separates compounds with similar properties.Time-consuming, requires significant solvent volumes, potential for product loss on the column.[7]When acid wash is not feasible or when other impurities with similar polarity to the product are present.[8]

Purification Decision Workflow

The choice of purification strategy depends on several factors, including the stability of your product and the nature of the impurities. The following workflow provides a logical decision-making process.

Purification Decision Workflow start Crude Product Contains Aniline Impurity acid_stable Is the amide product stable to dilute acid? start->acid_stable acid_wash Perform Acid Wash (Liquid-Liquid Extraction) acid_stable->acid_wash Yes chromatography Use Column Chromatography acid_stable->chromatography No check_purity1 Check Purity (TLC, NMR) acid_wash->check_purity1 pure Product is Pure check_purity1->pure Yes other_impurities Are other non-basic impurities present? check_purity1->other_impurities No, but aniline remains or other impurities seen recrystallize Consider Recrystallization for final polishing check_purity2 Check Purity (TLC, NMR) recrystallize->check_purity2 chromatography->check_purity2 check_purity2->pure Yes other_impurities->recrystallize Yes other_impurities->chromatography No Acid Wash Workflow cluster_0 l1 1. Dissolve crude product in organic solvent. Transfer to separatory funnel. l2 2. Add 1 M HCl. Shake and vent. l1->l2 l3 3. Separate layers. Discard aqueous layer (contains aniline salt). l2->l3 l4 4. Repeat HCl wash 1-2 times. l3->l4 l5 5. Wash with NaHCO3 (aq) to neutralize. l4->l5 l6 6. Wash with brine to remove water. l5->l6 l7 7. Dry organic layer (e.g., MgSO4) and evaporate solvent. l6->l7 l8 Purified Product l7->l8

Caption: Step-by-step workflow for the acid wash purification protocol.

Protocol 2: Recrystallization

This method is ideal as a final purification step to obtain highly pure, crystalline material.

Materials:

  • Crude or partially purified 2,5-dimethyl-N-phenylbenzamide

  • Recrystallization solvent (e.g., Ethanol, Acetone, or a mixed solvent system like Ethyl Acetate/Hexanes) [7][9]* Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection: In a test tube, add a small amount of your product and a few drops of the potential solvent. A good solvent will dissolve the product when hot but not when cold. [10]Ethanol is often a good starting point for N-phenylbenzamide derivatives. [9][11]2. Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just dissolve the solid completely.

  • Hot Filtration (Optional): If there are any insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow the cooling and promote the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.

Frequently Asked Questions (FAQs)

Q: Why is 2,5-dimethyl-N-phenylbenzamide not basic like the aniline it's made from? A: In an amide, the lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group through resonance. This makes the nitrogen significantly less electron-rich and therefore much less basic than the nitrogen in a primary amine like aniline, whose lone pair is readily available for protonation.

Q: Can I use a base wash (e.g., with NaOH) to remove aniline? A: No. Aniline is a weak base, and washing with a strong base like NaOH will not result in a salt formation that would make it water-soluble. An acid wash is required to protonate the aniline.

Q: My product is a solid. How do I choose between recrystallization and chromatography? A: If your primary impurity is unreacted aniline, always attempt an acid wash first. If impurities remain, recrystallization is often preferred as it is simpler and less expensive than chromatography. [7]Opt for chromatography only if you cannot find a suitable recrystallization solvent or if you have multiple impurities with solubilities very similar to your product.

Q: What analytical techniques should I use to confirm the purity of my final product? A: A combination of techniques is best. Thin-Layer Chromatography (TLC) is excellent for a quick check to see if the aniline spot has disappeared. For definitive confirmation of purity and structure, use Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The melting point of the purified solid can also be compared to literature values as an indicator of purity.

References

  • Benchchem. Technical Support Center: Purification of Halogenated Aniline Compounds. Benchchem.
  • ResearchGate. How do I remove aniline from the reaction mixture?. ResearchGate.
  • Journal of Chemical & Engineering Data. Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems. Journal of Chemical & Engineering Data.
  • Reachem chemicals. Aniline Hydrochloride Suppliers | In India. Reachem chemicals.
  • University of Huddersfield Research Portal. Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. University of Huddersfield Research Portal.
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives.
  • PMC. N-(2,5-Dimethylphenyl)-2-methylbenzamide. PMC.
  • ResearchGate. How to remove aniline from reaction mixture.. ResearchGate.
  • Solid organic cpd.s when isolated from organic reaction.
  • ResearchGate. Does aniline stick in columns during column chromatography?. ResearchGate.
  • Supporting Information for: - Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids.
  • ResearchGate. What is the best technique for amide purification?. ResearchGate.

Sources

Technical Support Center: Steric Hindrance Solutions for 2,5-Dimethylbenzoic Acid Amidation

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Subject: Overcoming Ortho-Substitution Steric Barriers in Amide Coupling Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Strategic Overview: The "Ortho-Effect" Challenge

The Problem: You are likely experiencing low yields or unreacted starting material when attempting to couple 2,5-dimethylbenzoic acid using standard carbodiimide chemistries (EDC/NHS or DCC).

The Science: The failure is mechanistic, not procedural. The methyl group at the 2-position (ortho) creates a "steric wall" that shields the carbonyl carbon. Standard coupling agents form an activated ester (e.g., O-acylisourea) that is bulky. When a nucleophile (amine) attempts to attack this already bulky intermediate, the ortho-methyl group physically blocks the trajectory (Burgi-Dunitz angle), preventing the formation of the tetrahedral intermediate.

The 5-methyl group is less sterically relevant but adds electron density to the ring, making the carbonyl carbon slightly less electrophilic, further reducing reactivity.

Visualization: The Steric Clash

The following diagram illustrates why standard activation fails and why we must use "smaller" or "hotter" electrophiles.

StericHindrance cluster_solution The Solution Pathway Acid 2,5-Dimethylbenzoic Acid Activation Standard Activation (e.g., O-acylisourea) Acid->Activation EDC/DCC AcidCl Acid Chloride (Small Electrophile) Acid->AcidCl SOCl2 or (COCl)2 Barrier STERIC CLASH (Ortho-Methyl Blockade) Activation->Barrier Amine Attack Product Amide Bond Formation Barrier->Product Blocked! AcidCl->Product Successful Attack

Caption: Figure 1. The ortho-methyl group blocks the approach of amines to bulky activated esters. Switching to a smaller electrophile (Acid Chloride) restores reactivity.

Validated Protocols

We recommend two primary workflows. Method A is the "Gold Standard" for difficult substrates. Method B is the modern, "Green" alternative for sensitive substrates.

Method A: The Acid Chloride Route (Vilsmeier-Haack Activation)

Best for: Scale-up, non-acid-sensitive amines, and maximum conversion.

This method converts the hindered acid into an acid chloride. The chloride atom is small enough to allow nucleophilic attack despite the ortho-methyl group.

Critical Success Factor: You must use Dimethylformamide (DMF) as a catalyst. It forms the reactive Vilsmeier-Haack intermediate (chloroiminium ion), which is far more reactive toward the carboxylic acid than oxalyl chloride alone.

Protocol:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Solvent: Dissolve 2,5-dimethylbenzoic acid (1.0 equiv) in anhydrous Dichloromethane (DCM).

  • Catalyst: Add catalytic DMF (2-3 drops per gram of substrate). Do not skip this.

  • Chlorination: Add Oxalyl Chloride (1.2 – 1.5 equiv) dropwise at 0°C.

    • Observation: Vigorous bubbling (

      
       and 
      
      
      
      gas) indicates initiation.
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Evaporation: Concentrate in vacuo to remove solvent and excess oxalyl chloride.

    • Tip: Co-evaporate with dry toluene twice to remove traces of HCl.

  • Coupling: Redissolve the crude acid chloride in dry DCM. Add the Amine (1.1 equiv) and a base (Triethylamine or DIPEA, 2.0 equiv) at 0°C.

  • Completion: Stir at RT. Conversion is usually complete within 1 hour.

Method B: T3P (Propylphosphonic Anhydride) Coupling

Best for: Parallel synthesis, avoiding acid chlorides, and simple workup.

T3P is a cyclic phosphonic anhydride.[1] It activates the acid to form a mixed anhydride.[2] It is highly effective for sterically hindered substrates because it acts as a water scavenger and drives the equilibrium toward the amide.

Protocol:

  • Mix: Dissolve 2,5-dimethylbenzoic acid (1.0 equiv) and Amine (1.1 equiv) in Ethyl Acetate or DMF.

    • Note: Ethyl Acetate is preferred for easy workup.

  • Base: Add DIPEA (2.5 – 3.0 equiv).

  • Reagent: Add T3P (50% w/w solution in EtOAc/DMF, 1.5 – 2.0 equiv) dropwise.

  • Reaction: Stir at RT for 12–24 hours.

    • Troubleshooting: If reaction is slow, heat to 50–60°C. T3P is thermally stable.

  • Workup: Wash with water, sat.

    
    , and brine. The by-products are water-soluble.[3]
    

Comparative Data: Selecting Your Reagent

FeatureEDC / NHSHATU / HOAtAcid Chloride (Method A)T3P (Method B)
Steric Tolerance LowMedium-HighVery High High
Reactivity ModerateHighExtreme High
By-products Urea (difficult to remove)Tetramethylurea (water sol.)HCl / GasWater soluble salts
Atom Economy PoorPoorGoodModerate
Recommendation Avoid Use for small scalePreferred for Scale-up Preferred for Ease

Technical Support & Troubleshooting (FAQs)

Q1: I formed the acid chloride, but the coupling yield is still low (<30%).

Diagnosis: The acid chloride likely hydrolyzed back to the carboxylic acid before reacting with the amine, or the amine is too sterically hindered itself. Solution:

  • Moisture Control: Ensure the acid chloride is kept strictly anhydrous. Do not store it; use it immediately.

  • Base Choice: If using a hindered amine, switch from Triethylamine to Pyridine (which acts as both solvent and catalyst).

  • Acyl Fluoride Switch: Convert the acid chloride to an Acyl Fluoride by treating it with cyanuric fluoride or

    
    . Acyl fluorides are more stable to moisture but highly reactive toward amines, often solving "impossible" steric couplings [1].
    
Q2: My reaction turns black/tarry when making the acid chloride.

Diagnosis: Decomposition due to high concentration or excessive heating. Solution:

  • Use Oxalyl Chloride instead of Thionyl Chloride (

    
    ). Oxalyl chloride reacts at lower temperatures (0°C to RT) and produces gases (
    
    
    
    ) that leave the system cleanly.
  • Ensure the DMF catalyst is minimal (catalytic). Too much DMF can lead to stable Vilsmeier salts that complicate workup.

Q3: Why not use HATU? It works for everything else.

Answer: HATU is excellent, but for ortho-substituted benzoates, the active ester (At-ester) is still bulky.

  • If you must use HATU: Use HOAt as an additive. The nitrogen in the pyridine ring of HOAt provides a "neighboring group effect" that accelerates the coupling rate by ~10x compared to HOBt, helping to overcome the steric barrier.

Q4: Can I use a microwave reactor?

Answer: Yes.

  • Protocol: Use Method B (T3P) or HATU.

  • Settings: 80–100°C for 10–20 minutes.

  • Warning: Do not microwave acid chloride reactions in sealed vessels due to gas evolution (

    
    ).
    

Decision Logic for Researchers

Use this flow to determine the exact modification required for your experiment.

DecisionTree Start Start: 2,5-Dimethylbenzoic Acid Amidation Q1 Is the Amine Acid-Sensitive? Start->Q1 MethodB Use Method B: T3P (Mild, Neutral conditions) Q1->MethodB Yes Q2 Is the Amine Sterically Hindered? Q1->Q2 No MethodA Use Method A: Acid Chloride (Oxalyl Chloride + cat. DMF) Q2->MethodA No (Primary/Aniline) AdvMethod Advanced: Acyl Fluoride or High Temp (100°C) with T3P Q2->AdvMethod Yes (Secondary/Bulky)

Caption: Figure 2. Decision matrix for selecting the optimal coupling strategy based on amine properties.

References

  • BenchChem. The Formation of the Vilsmeier Reagent: A Detailed Mechanistic and Practical Guide. (2025).[4]

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024).[1][5]

  • Ulven, T., et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[4][6] Organic & Biomolecular Chemistry (2016).[4]

  • Archimica (Curia). T3P® (Propanephosphonic Acid Anhydride) – An Exceptional Reagent for Amidation.

Sources

separation of 2,5-dimethyl-N-phenylbenzamide from benzoic acid byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the mechanistic causality, step-by-step methodology, and practical troubleshooting required to separate 2,5-dimethyl-N-phenylbenzamide from benzoic acid byproducts.

Mechanistic Causality: The Science of the Separation

When synthesizing 2,5-dimethyl-N-phenylbenzamide (typically via the reaction of a benzoic acid derivative with aniline), unreacted carboxylic acid often remains as a byproduct. Because both the target amide and the benzoic acid byproduct are highly lipophilic, they co-elute in non-polar organic solvents.

To achieve high-purity isolation without relying on resource-intensive column chromatography, we exploit their distinct acid-base reactivities. Benzoic acid derivatives possess an acidic proton (pKa ≈ 4.2). Amides, conversely, are neutral and essentially unreactive toward weak aqueous bases ()[1]. By introducing a weak base like sodium bicarbonate (NaHCO₃), the benzoic acid is selectively deprotonated to form a highly water-soluble sodium benzoate salt ()[2]. The neutral amide remains entirely in the organic phase, allowing for a clean biphasic separation ()[3].

Physicochemical Data for Phase Partitioning

Understanding the phase affinity of your compounds at different pH levels is critical for predicting separation behavior.

Property2,5-Dimethyl-N-phenylbenzamide (Target)Benzoic Acid (Byproduct)
Acid-Base Nature NeutralWeak Acid
pKa ~15–16 (Amide N-H)~4.2 (Carboxyl O-H)
Solubility (Neutral pH) Organic Phase (High), Aqueous (Low)Organic Phase (High), Aqueous (Low)
Solubility (Basic pH > 8) Organic Phase (High), Aqueous (Low)Aqueous Phase (High, as Sodium Salt)
Target Phase during Wash Organic Layer Aqueous Layer

Self-Validating Experimental Protocol

Follow this standard operating procedure (SOP) to perform the liquid-liquid extraction.

Step 1: Dissolution Dissolve the crude mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether). Ensure complete dissolution; undissolved particulates can trap impurities and induce emulsions.

Step 2: Mild Base Extraction Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃).

  • Self-Validation Checkpoint: The generation of CO₂ gas (effervescence) confirms the active neutralization of the benzoic acid is occurring ()[2]. If no bubbling occurs, the acid has either been fully neutralized or was not present.

Step 3: Phase Separation Cap the funnel, invert, and vent immediately to release CO₂ pressure ()[2]. Shake gently, vent again, and allow the layers to separate completely. Drain the aqueous layer (containing the benzoate salt) into a labeled Erlenmeyer flask. Repeat the base wash until no further effervescence is observed.

Step 4: Target Amide Isolation Wash the remaining organic layer with brine (saturated NaCl) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent via rotary evaporation to yield pure 2,5-dimethyl-N-phenylbenzamide.

Step 5: Byproduct Recovery (Optional) To recover the benzoic acid, acidify the collected aqueous layer dropwise with 1M HCl until the pH is < 3. This protonation converts the water-soluble salt back into the insoluble carboxylic acid, which will precipitate out of the aqueous solution as a white solid ()[1]. Isolate the recovered acid via vacuum filtration.

Troubleshooting & FAQs

Q: Why did an emulsion form during the NaHCO₃ wash, and how do I break it? Causality: Emulsions occur when the interfacial tension between the aqueous and organic phases is low, often stabilized by trace impurities, unreacted starting materials, or overly vigorous shaking. Solution: Do not shake vigorously on the first wash; use a gentle swirling motion. If an emulsion has already formed, add a small volume of brine (saturated NaCl) to the separatory funnel. The high ionic strength of the brine increases the density and polarity of the aqueous phase, forcing the organic and aqueous layers to cleanly separate.

Q: Can I use Sodium Hydroxide (NaOH) instead of Sodium Bicarbonate (NaHCO₃) for the extraction? Causality: While NaOH will effectively deprotonate benzoic acid, it is a strong nucleophilic base. Solution: It is highly discouraged. Strong bases like NaOH can initiate the hydrolysis of your target amide back into aniline and the corresponding carboxylic acid ()[3]. NaHCO₃ is a weak base that is strong enough to deprotonate benzoic acid but too weak to cleave the robust amide bond.

Q: My amide yield is lower than expected, and there is a white precipitate floating between the layers in the separatory funnel. What happened? Causality: 2,5-dimethyl-N-phenylbenzamide has limited solubility in certain cold organic solvents. The endothermic dissolution of NaHCO₃, combined with the evaporation of volatile solvents (like ether) during venting, can significantly drop the temperature inside the funnel. This thermal drop causes the neutral amide to crystallize at the phase interface. Solution: Add more organic solvent to decrease the concentration of the amide, or gently warm the separatory funnel with your hands to re-dissolve the precipitated target compound before draining the layers.

Process Visualization

G Mix Crude Mixture (Amide + Benzoic Acid) Solvent Dissolve in Organic Solvent (e.g., Ethyl Acetate) Mix->Solvent Extract Extract with Saturated Aqueous NaHCO₃ Solvent->Extract Sep Phase Separation (Separatory Funnel) Extract->Sep Org Organic Phase (Neutral Amide) Sep->Org Non-polar Layer Aq Aqueous Phase (Sodium Benzoate) Sep->Aq Aqueous Layer OrgWorkup Wash with Brine & Dry over Na₂SO₄ Org->OrgWorkup AqWorkup Acidify with 1M HCl (pH < 3) Aq->AqWorkup PureAmide Pure 2,5-dimethyl-N- phenylbenzamide OrgWorkup->PureAmide PureAcid Recovered Benzoic Acid (Precipitate) AqWorkup->PureAcid

Workflow for the acid-base extraction of 2,5-dimethyl-N-phenylbenzamide.

References

  • Organic Acid-Base Extractions - Chemistry Steps URL:[Link]

  • Acid–base extraction - Wikipedia URL:[Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts URL:[Link]

Sources

optimizing catalyst loading for N-phenylbenzamide cross-coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Catalyst Loading for N-Phenylbenzamide Synthesis

Ticket ID: AMIDE-OPT-882 Status: Open Assigned Specialist: Senior Application Scientist (Catalysis Group)

Introduction: The "Loading Cliff" in Amidation

Welcome to the Catalysis Optimization Center. You are likely here because you are synthesizing N-phenylbenzamide via Buchwald-Hartwig amidation (coupling benzamide with an aryl halide) and are facing a common dilemma: High catalyst loading (2–5 mol%) works but is expensive/unsustainable, while low loading (<0.5 mol%) leads to stalled reactions.

In drug development, N-phenylbenzamide is a frequent model for evaluating amide coupling efficiency. The critical parameter here is not just "adding less palladium"; it is understanding Turnover Number (TON) versus Catalyst Deactivation .

This guide moves beyond basic recipes to the kinetic reality of Palladium (Pd) cycling.

Module 1: The Mechanics of Loading & Deactivation

Q: Why does my reaction stall at 60% conversion when I drop catalyst loading?

A: You have likely hit the "Deactivation Wall." In Buchwald-Hartwig amidation, the amide nucleophile is less reactive than an amine. This slows down the Reductive Elimination step. When the cycle slows, the active Pd(0) species spends more time in a vulnerable state, prone to aggregation into inactive Palladium Black or formation of off-cycle halide dimers.

If your initial catalyst loading is too low, the rate of deactivation exceeds the rate of catalysis before the substrate is consumed.

Visualization: The Deactivation Pathway

The following diagram illustrates the competition between the productive cycle and the irreversible deactivation that dictates your minimum loading.

CatalyticCycle Pd0 Active Pd(0)L (Resting State) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X (Fast) PdBlack Pd Black (Irreversible Death) Pd0->PdBlack Low Ligand/Pd Ratio or O2 leak Coord Amide Coordination (Pd-Amide Complex) OxAdd->Coord + Benzamide / Base Dimer Halide-Bridged Dimer (Off-Cycle Resting) OxAdd->Dimer High [X-] (Inhibition) RedElim Reductive Elimination (Product Release) Coord->RedElim Slow Step (Amides) RedElim->Pd0 - N-Phenylbenzamide

Figure 1: The catalytic cycle for amide coupling. Note that "Pd Black" formation is the primary failure mode when loading is too low to sustain the cycle against background scavenging.

Module 2: Optimization Protocol

Q: How do I determine the optimal loading for N-phenylbenzamide?

A: Do not guess. Run a "Loading Ladder" experiment. For the coupling of Chlorobenzene (1.0 equiv) and Benzamide (1.2 equiv) , use the following protocol. We utilize Xantphos because its wide bite angle facilitates the difficult reductive elimination of amides.

Standard Conditions:

  • Solvent: 1,4-Dioxane (0.2 M)

  • Base: Cs₂CO₃ (1.4 equiv) or K₃PO₄ (anhydrous)

  • Temp: 100 °C

  • Time: 16 Hours[1]

The Loading Ladder (Experimental Data Matrix):

EntryPd SourceLigandLoading (mol%)Yield (HPLC)Observation
1Pd₂(dba)₃Xantphos2.0% >99%Full conversion, clear dark solution.
2Pd₂(dba)₃Xantphos1.0% >99%Full conversion.
3Pd₂(dba)₃Xantphos0.5% 92%Trace starting material remains.
4Pd₂(dba)₃Xantphos0.1% 45% STALLED. Black precipitate observed.
5Pd(OAc)₂Xantphos1.0%60%Lower yield due to inefficient reduction of Pd(II).

Interpretation:

  • The Cliff: Between 0.5% and 0.1%, the reaction fails. The catalyst "died" before finishing the job.

  • Optimization Target: The sweet spot is likely 0.25–0.4 mol% .

  • Pd Source: Pd(0) sources like Pd₂(dba)₃ often outperform Pd(II) salts in low-loading amide couplings because they skip the reduction step, which can be difficult with weak amide nucleophiles.

Module 3: Troubleshooting Specific Failures

Issue 1: "The reaction turned black immediately."

Diagnosis: Ligand Scavenging or Oxidation. If the solution turns black (Pd metal precipitation) within minutes, your Ligand:Metal ratio is incorrect, or your solvent is wet.

  • Fix: Ensure a 1.2:1 ratio of Ligand (P) to Metal (Pd). For bidentate ligands like Xantphos, use 1.1 equivalents per Pd atom.

  • Check: Is your solvent degassed? Pd(0) at low loading is hypersensitive to O₂.

Issue 2: "High conversion but low isolated yield."

Diagnosis: Product Inhibition or Hydrolysis. N-phenylbenzamide can hydrolyze back to benzoic acid and aniline during workup if the conditions are too harsh, or if the base is too strong (e.g., NaOtBu at high temp).

  • Fix: Switch to K₃PO₄ (weaker base).

  • Fix: Ensure the quench is pH neutral, not highly acidic.

Issue 3: "I switched from Bromobenzene to Chlorobenzene and yield dropped."

Diagnosis: Oxidative Addition Rate Limiting. Aryl Chlorides are harder to activate. At low catalyst loading, the Oxidative Addition step becomes the bottleneck, leaving Pd(0) exposed to aggregation.

  • Fix: When moving to Aryl Chlorides, you must often double the catalyst loading or switch to a more electron-rich ligand like BrettPhos or tBuBrettPhos .

Module 4: Scale-Up Workflow

Q: I optimized at 10mg. Will 10g work at the same loading?

A: Rarely. Scale-up changes mass transfer. At 10g, heating is slower, and mixing is less efficient. This can lead to "hot spots" or concentration gradients that kill the catalyst.

The Scale-Up Decision Tree:

ScaleUp Start 10g Scale-Up (N-Phenylbenzamide) Check1 Is the 10mg Loading < 0.5 mol%? Start->Check1 Action1 Increase Loading by 20% (Safety Factor) Check1->Action1 Yes Action2 Maintain Loading Check1->Action2 No Check2 Is Reaction Heterogeneous? (Solid Base?) Action1->Check2 Action2->Check2 Action3 Increase Stir Rate (Grind Base Finely) Check2->Action3 Yes

Figure 2: Decision logic for transferring optimized loading to process scale.

References

  • Yin, J., & Buchwald, S. L. (2002). "Palladium-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating." Journal of the American Chemical Society.[2]

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[3][4][5][6] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides." Journal of the American Chemical Society.[2]

  • Ingoglia, B. T., & Buchwald, S. L. (2016). "Amide-Directed, Rhodium-Catalyzed Enantioselective Hydroboration of Unactivated Internal Alkenes." (Context on Amide Stability/Reactivity). Organic Letters.

Sources

purification of 2,5-dimethyl-N-phenylbenzamide by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organic Purification. This guide is designed for researchers, scientists, and drug development professionals who are isolating 2,5-dimethyl-N-phenylbenzamide —a moderately polar aromatic amide—via normal-phase silica gel column chromatography.

Below, you will find self-validating methodologies, quantitative solvent data, and targeted Q&A troubleshooting guides to resolve common chromatographic failures such as peak tailing, co-elution, and compound degradation.

Logical Workflow for Amide Purification

G N1 Crude 2,5-dimethyl- N-phenylbenzamide N2 Liquid-Liquid Extraction (1M HCl & NaHCO3 Wash) N1->N2 Remove Starting Materials N3 TLC Analysis (Hexanes:EtOAc) N2->N3 Organic Phase N4 Is Target Rf 0.25 - 0.35? N3->N4 N5 Adjust Solvent Polarity N4->N5 No N6 Dry Load onto Silica Gel N4->N6 Yes N5->N3 N7 Gradient Elution & UV Detection N6->N7

Silica gel purification workflow for 2,5-dimethyl-N-phenylbenzamide.

Standard Operating Procedure (SOP): Self-Validating Purification

To ensure high-purity isolation, do not rely on the column to do all the work. This protocol uses a self-validating approach where pre-column extraction removes the root causes of chromatographic failure.

Step 1: Pre-Chromatography Liquid-Liquid Extraction

  • Methodology: Dissolve the crude reaction mixture in ethyl acetate (50 mL per gram of crude). Wash the organic layer sequentially with 1M HCl (2 × 50 mL), saturated aqueous NaHCO₃ (2 × 50 mL), and brine (1 × 50 mL). Dry over anhydrous MgSO₄ and concentrate in vacuo[1].

  • Causality: 2,5-dimethyl-N-phenylbenzamide is a neutral amide. If synthesized from 2,5-dimethylbenzoyl chloride and aniline, unreacted aniline (a basic amine) will streak heavily on silica and co-elute with your product. The 1M HCl wash protonates the aniline, forcing it into the aqueous layer[1]. The NaHCO₃ wash removes any hydrolyzed 2,5-dimethylbenzoic acid.

  • Self-Validation Checkpoint: Run a Thin Layer Chromatography (TLC) plate of the washed organic layer alongside the raw crude mixture. The disappearance of the baseline-streaking spots confirms the extraction was successful, validating that the sample is ready for the column.

Step 2: Dry Loading the Sample

  • Methodology: Dissolve the purified organic residue in a minimal amount of dichloromethane (DCM). Add dry silica gel (1:3 mass ratio of crude to silica) and evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.

  • Causality: Amides feature rigid aromatic structures that often exhibit poor solubility in non-polar starting eluents like 100% hexanes[2]. Liquid-loading this compound can cause it to precipitate at the column head, ruining the separation. Dry loading ensures the analyte is uniformly dispersed and elutes as a tight, symmetrical band.

Step 3: Column Packing and Gradient Elution

  • Methodology: Pack the column using a slurry of silica gel in hexanes. Load the dry-loaded powder evenly onto the top of the bed. Elute using a step gradient, starting at 90:10 Hexanes:Ethyl Acetate and gradually increasing to 70:30[3].

  • Causality: The non-polar hexanes establish the stationary phase bed. Gradually introducing ethyl acetate (a hydrogen-bond acceptor) competitively disrupts the interactions between the amide's carbonyl/NH groups and the silica's silanol groups, allowing the target compound to partition cleanly into the mobile phase[3].

Quantitative Data: Mobile Phase Selection

Selecting the correct solvent system is critical. The table below outlines the causality behind different mobile phase compositions for this specific benzamide.

Mobile Phase Composition (v/v)Expected Target RfChromatographic BehaviorMechanistic Causality
100% Hexanes 0.00Baseline retentionLack of H-bond acceptors prevents the amide from desorbing from acidic silanol groups.
90:10 Hexanes:EtOAc 0.15Slow elution, broad bandsMinimal polarity; excellent for washing away non-polar biphenyl or hydrocarbon impurities.
75:25 Hexanes:EtOAc 0.35Optimal resolution, sharp peaksIdeal balance. Competitive H-bonding from EtOAc cleanly displaces the amide[3].
50:50 Hexanes:EtOAc 0.70Fast elution, co-elution riskHigh polarity compresses the separation window, merging the amide with polar impurities.

Troubleshooting Guide

Q: My target amide is streaking down the column, and my fractions are heavily mixed. How do I fix this? A: Streaking of benzamides on unmodified silica gel is typically caused by strong hydrogen bonding between the amide and the acidic silanol (Si-OH) groups on the stationary phase[4].

  • Troubleshooting Step: First, verify you are not overloading the column (maintain a 1:30 to 1:50 crude-to-silica mass ratio). If streaking persists, add 1% Triethylamine (TEA) to your mobile phase[4]. The TEA acts as a basic modifier, competitively neutralizing the acidic silanol sites and allowing the amide to elute as a sharp band.

Q: I am recovering significantly less product than my TLC suggested. Where is my compound? A: 2,5-dimethyl-N-phenylbenzamide can occasionally crystallize directly inside the column if the solvent system is too non-polar, forming a solid barrier that blocks elution[2].

  • Troubleshooting Step: Flush the column with a highly polar solvent (e.g., 100% ethyl acetate) to recover the trapped mass. To prevent this in future runs, ensure your starting gradient contains at least 10–15% ethyl acetate to maintain the compound's solubility during migration[2].

Q: I used EDC/HOBt or DCC for the synthesis. How do I separate the coupling reagent byproducts from my product? A: If you synthesized the amide using EDC·HCl, the resulting urea byproduct is water-soluble and is easily removed during the Step 1 aqueous washes[5]. However, if you used DCC, the dicyclohexylurea (DCU) byproduct is non-polar and notoriously difficult to separate via normal-phase chromatography.

  • Troubleshooting Step: Before chromatography, dissolve the crude mixture in a minimal amount of cold acetone or ethyl acetate. DCU is highly insoluble in cold solvents and will precipitate out. Filter the mixture through a Celite pad, concentrate the filtrate, and then proceed to the silica column[5].

Frequently Asked Questions (FAQs)

Q: What is the ideal Rf value for loading 2,5-dimethyl-N-phenylbenzamide onto a silica column? A: Target an Rf of 0.25 to 0.35 in your chosen solvent system (typically 75:25 Hexanes:Ethyl Acetate)[3]. This provides the optimal balance between retention time and band resolution, allowing impurities to elute either well before or well after the target compound.

Q: How do I visualize the fractions containing 2,5-dimethyl-N-phenylbenzamide? A: Due to the highly conjugated system (two aromatic rings connected by an amide linkage), this compound is strongly UV-active. Use a UV lamp at 254 nm to visualize the spots on TLC plates[1].

Q: Can I use reversed-phase (RP) chromatography instead of normal-phase silica? A: Yes. For highly complex mixtures or analytical purity verification, RP-HPLC on a C18 or specialized low-silanol column (e.g., Newcrom R1) is excellent for benzamides[6]. A standard gradient of Water/Acetonitrile with 0.1% Formic Acid will yield sharp peaks and is directly compatible with LC-MS analysis[6].

References

  • University of Rochester. Troubleshooting Flash Chromatography. Rochester.edu. Available at: [Link]

  • SIELC Technologies. Separation of Benzamide on Newcrom R1 HPLC column. SIELC.com. Available at: [Link]

  • National Institute of Informatics (NII). 環境調和型プロセスを指向した 銅触媒による芳香族化合物の合成反応 (Synthesis of aromatic compounds). NII.ac.jp. Available at: [Link]

Sources

Technical Support Center: Optimization of 2,5-Dimethylbenzoyl Chloride Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Minimizing Hydrolysis & Maximizing Amidation Efficiency Ticket ID: CHEM-SUP-25DM-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are encountering competitive hydrolysis when coupling 2,5-dimethylbenzoyl chloride . This substrate presents a specific challenge: the ortho-methyl group creates significant steric hindrance, retarding the nucleophilic attack of your amine. Simultaneously, the electron-donating nature of the two methyl groups reduces the electrophilicity of the carbonyl carbon.

Consequently, the reaction rate with your amine is slower than typical benzoyl chlorides. This "slow window" gives trace water (a smaller, highly reactive nucleophile) a competitive advantage, leading to the formation of 2,5-dimethylbenzoic acid (the impurity).

This guide provides the protocols to tilt the kinetic competition back in favor of amidation.

Module 1: The "Dry" Protocol (Anhydrous Conditions)

Context: This is the preferred method for high-value amines or when the product is sensitive to hydrolysis.

Core Logic: The Kinetic Race

In a homogeneous organic phase, the reaction is a race between the amine and adventitious water. Because the 2,5-dimethyl substitution pattern slows down the amine's approach (steric blocking of the Bürgi-Dunitz trajectory), you must eliminate the competitor (water) entirely.

Step-by-Step Protocol
  • Solvent Selection:

    • Recommended: Dichloromethane (DCM) or Tetrahydrofuran (THF).

    • Standard: Must be anhydrous (

      
       ppm water).
      
    • Pro-Tip: Do not trust "anhydrous" bottles opened more than twice. Store over activated 3Å or 4Å molecular sieves for 24 hours prior to use.

  • The Base (The Proton Sponge):

    • Use Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) .

    • Stoichiometry: 1.1 to 1.5 equivalents relative to the acid chloride.

    • Catalyst: Add DMAP (4-Dimethylaminopyridine) at 5-10 mol%.

    • Why DMAP? It forms an

      
      -acylpyridinium intermediate which is less sterically hindered and more electrophilic than the starting acid chloride, accelerating the reaction with the amine significantly [1].
      
  • Order of Addition (Critical):

    • Incorrect: Adding acid chloride to the amine/base mixture (exothermic spikes can invite moisture condensation).

    • Correct:

      • Dissolve Amine + Base + DMAP in dry solvent under

        
         or Ar atmosphere.
        
      • Cool to 0°C.

      • Add 2,5-dimethylbenzoyl chloride (dissolved in minimal dry solvent) dropwise.

      • Allow to warm to Room Temperature (RT) slowly.

FAQ: Anhydrous Troubleshooting

Q: I see a white precipitate immediately. Is this the hydrolyzed acid?

  • A: Likely No . In anhydrous conditions, this is usually the hydrochloride salt of your base (e.g.,

    
    ). This confirms the reaction is progressing. Do not filter it until the end.
    

Q: The reaction is stalled at 50% conversion after 24 hours.

  • A: The steric bulk is preventing the final turnover.

    • Fix: Heat to reflux (if DCM, switch to 1,2-dichloroethane or Toluene). The thermal energy helps overcome the steric barrier of the ortho-methyl group.

Module 2: The Schotten-Baumann Protocol (Biphasic)

Context: Use this for robust, scale-up friendly reactions where the amine is water-tolerant.

Core Logic: Phase Separation

Here, we accept the presence of water but segregate the reagents. The acid chloride remains in the organic phase (DCM or Ether), while the base (


 or 

) stays in the aqueous phase.[1] The coupling happens at the interface or via phase transfer. The key is that the amine attacks the acid chloride before the acid chloride can be hydrolyzed by the aqueous base.
Step-by-Step Protocol
  • System Setup:

    • Organic Phase: Dissolve 2,5-dimethylbenzoyl chloride in DCM.

    • Aqueous Phase: Dissolve Amine + NaOH (10% solution) in water.

    • Note: If the amine is not water-soluble, dissolve it in the organic phase with the acid chloride.

  • Execution:

    • Combine phases at 0°C.

    • Vigorous Stirring is Mandatory: You need a high surface area emulsion. If the stirring is too slow, hydrolysis dominates because the acid chloride sits at the interface too long without meeting an amine molecule [2].

  • Quenching:

    • Separate layers.[2] Wash the organic layer with saturated

      
       .[2]
      
    • Why? The hydrolyzed byproduct (2,5-dimethylbenzoic acid) will deprotonate into its salt (benzoate) and move into the aqueous layer, purifying your product automatically.

FAQ: Schotten-Baumann Troubleshooting

Q: My yield is low, and I recovered a lot of solid from the aqueous layer.

  • A: The solid from the aqueous layer is the hydrolyzed acid.

    • Cause: The pH was too high (too much NaOH), making

      
       a better nucleophile than your amine.
      
    • Fix: Use a weaker base like

      
       or add a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) to help the amine meet the acid chloride.
      

Module 3: Visualizing the Competition

The following diagram illustrates the kinetic competition. Your goal is to block "Pathway B" and accelerate "Pathway A."

G Start 2,5-Dimethylbenzoyl Chloride Intermed_A Tetrahedral Intermediate (Amine) Start->Intermed_A Pathway A: Amine Attack (Accelerated by DMAP) Intermed_B Tetrahedral Intermediate (Water) Start->Intermed_B Pathway B: Water Attack (Hydrolysis) Product Target Amide (Coupled Product) Intermed_A->Product - HCl Waste 2,5-Dimethylbenzoic Acid (Impurity) Intermed_B->Waste - HCl DMAP DMAP Catalyst DMAP->Start Forms Reactive N-Acyl Species

Caption: Kinetic competition between Amidation (Green) and Hydrolysis (Red). The ortho-methyl group slows both, but DMAP selectively accelerates Pathway A.

Module 4: Analytical Forensics

How do you know if you failed? Use this quick diagnostic table.

ObservationLikely CulpritConfirmation Test
White Solid (Insoluble in DCM) Amine Hydrochloride SaltDissolves in water; pH neutral.
White Solid (Soluble in DCM) 2,5-Dimethylbenzoic Acid1H NMR: Look for broad singlet at >11 ppm (COOH).
Mass Spec: M+17 peak? Misinterpretation Often confused for Hydrolysis (+17 mass is OH). Actually, hydrolysis replaces Cl (35.5) with OH (17), resulting in a net loss of 18.5 amu from the parent chloride, or a gain of 18 if comparing to the acylium ion.
TLC: Spot stays at baseline Carboxylic AcidStains strongly with Bromocresol Green (turns yellow).

References

  • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition in English, 17(8), 569–583.

  • Lynch, M. (2001). Schotten-Baumann Reaction. Organic Syntheses, Coll.[3] Vol. 1, p.147.

  • Spry, D. (2024). Acylation of Amines: The Schotten-Baumann Reaction. BenchChem Technical Guides.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Distinguishing 2,5-dimethyl-N-phenylbenzamide Isomers by NMR

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isomer Challenge in Pharmaceutical Development

In the landscape of pharmaceutical research and drug development, absolute structural certainty is non-negotiable. For a molecule like 2,5-dimethyl-N-phenylbenzamide, a seemingly minor rearrangement of its constituent parts—creating constitutional isomers—can lead to vastly different pharmacological and toxicological profiles. Distinguishing between these closely related structures is a critical task for process chemistry, quality control, and regulatory compliance. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive, most powerful tool for this purpose, providing a detailed "fingerprint" of a molecule's atomic connectivity.[1][2]

This guide provides an in-depth comparison of how to differentiate key constitutional isomers of 2,5-dimethyl-N-phenylbenzamide using a suite of NMR experiments. We will move from foundational 1D techniques to advanced 2D correlation spectroscopy, explaining not just the how but the why behind each experimental choice.

For this guide, we will focus on distinguishing three representative isomers:

  • Isomer A: 2,5-dimethyl-N-phenylbenzamide

  • Isomer B: 3,4-dimethyl-N-phenylbenzamide

  • Isomer C: N-(2,5-dimethylphenyl)benzamide

Structures of the three benzamide isomers being compared.

Figure 1. Chemical structures of the three constitutional isomers under investigation.

PART 1: The First Pass – Analysis with 1D NMR Spectroscopy

One-dimensional (1D) ¹H and ¹³C NMR spectra are the workhorses of structural elucidation. They provide a rapid and often sufficient means to distinguish between constitutional isomers by analyzing four key features: the number of signals, chemical shifts (δ), signal integration, and spin-spin coupling (multiplicity).[3]

¹H NMR: A Proton's Perspective

The proton NMR spectrum is the initial point of analysis. Each chemically unique proton (or group of equivalent protons) in a molecule generates a signal.[2] The substitution pattern on the aromatic rings directly dictates the number of signals, their splitting patterns, and their chemical shifts.

Causality Behind the Differences:

  • Symmetry: Symmetrical substitution patterns reduce the number of unique proton environments. For example, a para-substituted ring often shows a deceptively simple pattern compared to a meta- or ortho-substituted ring.[4][5]

  • Electronic Effects: Electron-donating groups (like methyl) shield nearby protons, shifting their signals upfield (to lower ppm values). Electron-withdrawing groups (like the amide carbonyl) deshield protons, shifting them downfield.

  • Spin-Spin Coupling: Protons on adjacent carbons "split" each other's signals into multiplets (doublets, triplets, etc.). The pattern of this splitting is a direct readout of the proton's neighbors, allowing us to map the substitution pattern. Protons separated by more than three bonds typically do not couple, though exceptions exist.[2]

Predicted ¹H NMR Spectral Features
FeatureIsomer A (2,5-dimethyl-N-phenylbenzamide)Isomer B (3,4-dimethyl-N-phenylbenzamide)Isomer C (N-(2,5-dimethylphenyl)benzamide)
Amide Proton (NH) ~8.0-8.5 ppm (broad singlet)~8.0-8.5 ppm (broad singlet)~8.0-8.5 ppm (broad singlet)
Benzoyl Ring Protons 3 signals: • H6: ~7.3 ppm (doublet) • H4: ~7.1 ppm (doublet) • H3: ~7.0 ppm (singlet-like)3 signals: • H2: ~7.6 ppm (singlet-like) • H6: ~7.5 ppm (doublet) • H5: ~7.2 ppm (doublet)5 signals (multiplet): • H2'/H6': ~7.9 ppm (doublet of doublets) • H3'/H4'/H5': ~7.4-7.6 ppm (multiplet)
Phenyl Ring Protons 5 signals (multiplet): • H2'/H6': ~7.6 ppm (doublet of doublets) • H3'/H5': ~7.3 ppm (triplet) • H4': ~7.1 ppm (triplet)5 signals (multiplet): • H2'/H6': ~7.6 ppm (doublet of doublets) • H3'/H5': ~7.3 ppm (triplet) • H4': ~7.1 ppm (triplet)3 signals: • H6: ~7.4 ppm (singlet-like) • H3: ~7.1 ppm (doublet) • H4: ~7.0 ppm (doublet)
Methyl Protons (CH₃) Two singlets: • 2-CH₃: ~2.4 ppm • 5-CH₃: ~2.3 ppmTwo singlets: • 3-CH₃: ~2.3 ppm • 4-CH₃: ~2.3 ppm (may be very close or overlap)Two singlets: • 2-CH₃: ~2.2 ppm • 5-CH₃: ~2.3 ppm
Key Differentiator Three distinct signals for the benzoyl ring protons with relatively simple splitting. Two well-separated methyl singlets.Three distinct signals for the benzoyl ring protons, including one that is a near-singlet (H2). Methyl signals may be very close.A complex 5-proton system for the unsubstituted benzoyl ring and a simpler 3-proton system for the dimethyl-substituted phenyl ring.
¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, primarily by counting the number of unique carbon atoms in the molecule.[6] Since the natural abundance of ¹³C is low (~1.1%), we don't typically see carbon-carbon coupling, resulting in a spectrum where each unique carbon appears as a single line (in a proton-decoupled experiment).

Causality Behind the Differences:

  • Symmetry: Just as with ¹H NMR, molecular symmetry will cause chemically equivalent carbons to resonate at the same frequency, reducing the total number of observed signals. This is often a more reliable indicator of symmetry than the proton spectrum.

  • Chemical Environment: The chemical shift of a carbon is highly sensitive to its bonding and proximity to electronegative atoms. The carbonyl carbon (C=O) of the amide is particularly characteristic, appearing far downfield (~165-172 ppm).[7]

Predicted ¹³C NMR Signal Counts
IsomerExpected Aromatic Carbon SignalsExpected Methyl Carbon SignalsExpected Carbonyl SignalTotal Unique CarbonsKey Differentiator
A 102113A total of 10 signals in the aromatic region, corresponding to 6 from the phenyl ring and 4 from the benzoyl ring.
B 102113Also 10 aromatic signals. Differentiation from Isomer A requires 2D NMR or detailed chemical shift analysis.
C 102113Also 10 aromatic signals. The pattern of substitution must be confirmed by 2D NMR.

Note: While the total count of unique carbons is the same for all three isomers, the specific chemical shifts would differ. However, without reference compounds, unambiguous assignment based on 1D ¹³C NMR alone is challenging and requires 2D methods.

PART 2: Unambiguous Confirmation with 2D NMR Spectroscopy

When 1D spectra are ambiguous or complex, two-dimensional (2D) NMR experiments are used to reveal through-bond correlations between nuclei, providing definitive proof of the molecular structure.[8][9]

G cluster_1d 1D NMR Analysis P1D Acquire ¹H and ¹³C Spectra A1D Analyze Signals, Multiplicity, Integration P1D->A1D Hypo Formulate Structural Hypothesis A1D->Hypo COSY COSY (H-H Connectivity) Hypo->COSY Ambiguous? HSQC HSQC (Direct C-H Bonds) COSY->HSQC HMBC HMBC (Long-Range C-H Bonds) HSQC->HMBC Final Confirm Final Structure HMBC->Final

COSY (COrrelation SpectroscopY): Mapping Proton Neighbors

The COSY experiment identifies protons that are coupled to each other (typically separated by 2 or 3 bonds).[10] It generates a 2D plot with the ¹H spectrum on both axes. Cross-peaks (off-diagonal signals) appear between protons that are J-coupled.

  • Application: For our isomers, COSY is invaluable for tracing the connectivity of protons on the aromatic rings.

    • Isomer A: In the benzoyl ring, a cross-peak will be seen between H6 and H4, confirming their meta-relationship. H3 will show no couplings within that ring.

    • Isomer B: In the benzoyl ring, a cross-peak will connect H6 and H5. H2 will be isolated.

    • Isomer C: The five protons on the unsubstituted benzoyl ring will show a complex network of correlations, while the three protons on the dimethylphenyl ring will show a simpler pattern (a cross-peak between H3 and H4).

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment correlates protons directly to the carbons they are attached to (a one-bond correlation).[11] The 2D spectrum has the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each cross-peak signifies a direct C-H bond.

  • Application: This is the primary method for assigning the ¹³C spectrum. By identifying a proton in the ¹H spectrum, we can use the HSQC cross-peak to find the chemical shift of the carbon it is bonded to. For example, it allows the unambiguous assignment of the methyl protons to their corresponding methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The Definitive Connection

The HMBC experiment is arguably the most powerful tool for elucidating the complete structure of an unknown compound. It reveals correlations between protons and carbons that are separated by two or three bonds (long-range couplings).[10][11] This allows us to connect molecular fragments that are not directly bonded.

Causality of HMBC: The experiment is optimized to detect small, long-range J-coupling constants. These correlations bridge non-protonated (quaternary) carbons and connect different spin systems.

  • Key Differentiating HMBC Correlations:

    • Isomer A (2,5-dimethyl-N-phenylbenzamide):

      • The 2-CH₃ protons will show a correlation to the carbonyl carbon (C=O) . This is a definitive marker for an ortho-methyl group on the benzoyl ring.

      • The amide proton (NH) will show correlations to carbons on the phenyl ring (C1', C2', C6') and the benzoyl ring's quaternary carbon (C1).

    • Isomer B (3,4-dimethyl-N-phenylbenzamide):

      • Neither of the methyl proton signals will show a correlation to the carbonyl carbon.

      • The 3-CH₃ protons will correlate to C2, C3, and C4 of the benzoyl ring.

    • Isomer C (N-(2,5-dimethylphenyl)benzamide):

      • The amide proton (NH) will show correlations to the 2-CH₃ group's carbon and the quaternary carbon C1' of the dimethylphenyl ring.

      • The 2-CH₃ protons on the N-phenyl ring will show a correlation to the N-bearing carbon (C1) and C3. This is a definitive link proving the methyl group is on the N-phenyl moiety.

PART 3: Experimental Protocols

To ensure reproducible and high-quality data, the following protocols should be observed.

Sample Preparation
  • Mass: Weigh approximately 5-10 mg of the benzamide isomer.

  • Solvent: Select a suitable deuterated solvent in which the sample is fully soluble (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆).[12] Use approximately 0.6 mL of solvent. Expert Tip: DMSO-d₆ is often preferred for amides as it can sharpen the N-H proton signal and prevent exchange with residual water.

  • Mixing: Transfer the sample and solvent to a clean, dry vial. Mix thoroughly using a vortex mixer until the sample is completely dissolved.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the instrument's probe (typically ~4.5 cm).

NMR Data Acquisition
  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for resolving complex aromatic multiplets.

  • Tuning: Ensure the probe is properly tuned to the ¹H and ¹³C frequencies before starting the experiments.

Protocol 1: ¹H NMR
  • Pulse Program: Standard single-pulse (zg30).

  • Scans: 8 to 16 scans.

  • Acquisition Time: ~2-4 seconds.

  • Relaxation Delay (d1): 1-2 seconds.

  • Spectral Width: -2 to 12 ppm.

Protocol 2: ¹³C{¹H} NMR
  • Pulse Program: Standard proton-decoupled (zgpg30).

  • Scans: 1024 to 2048 scans (or more for dilute samples).

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Spectral Width: -10 to 220 ppm.

Protocol 3: 2D COSY
  • Pulse Program: Standard gradient-selected COSY (cosygpqf).

  • Scans: 2 to 4 scans per increment.

  • Increments: 256 to 512 increments in the indirect dimension (F1).

  • Data Processing: Process with a sine-bell window function in both dimensions.

Protocol 4: 2D HSQC
  • Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC (hsqcedetgpsisp2.3).

  • Scans: 2 to 8 scans per increment.

  • Increments: 256 increments in F1.

  • ¹JCH Coupling Constant: Set to an average value of 145 Hz.

Protocol 5: 2D HMBC
  • Pulse Program: Standard gradient-selected HMBC (hmbcgplpndqf).

  • Scans: 8 to 16 scans per increment.

  • Increments: 256 to 512 increments in F1.

  • Long-Range Coupling Constant: Optimized for an average value of 8 Hz.[11] Expert Tip: Acquiring two HMBC spectra, one optimized for 5 Hz and another for 10 Hz, can sometimes reveal a wider range of correlations.

Conclusion

Distinguishing between constitutional isomers of 2,5-dimethyl-N-phenylbenzamide is a task readily accomplished with a systematic NMR spectroscopy workflow. While ¹H and ¹³C NMR provide initial, powerful clues based on signal counts and splitting patterns, their true strength lies in synergy with 2D techniques. COSY confirms proton-proton adjacencies, HSQC assigns the carbon framework, and crucially, HMBC provides the long-range correlations necessary to piece the entire molecular puzzle together. The specific HMBC correlations from methyl and amide protons to key carbons across the amide bond serve as the ultimate, unambiguous evidence to differentiate these isomers with complete confidence.

References

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. [Link]

  • Stanford University NMR Facility. Types of Two Dimensional Experiments. [Link]

  • Mali, G., et al. (2004). Through-Bonds and Through-Space Solid-State NMR Correlations at Natural Isotopic Abundance: Signal Assignment and Structural Study of Simvastatin. The Journal of Physical Chemistry A. [Link]

  • Pandey, M. K., et al. (2016). Constant-time 2D and 3D through-bond correlation NMR spectroscopy of solids under 60 kHz MAS. The Journal of Chemical Physics. [Link]

  • Scribd. EXPERIMENT 4: NMR Analysis of A Constitutional Isomer. [Link]

  • Study.com. (Date not available). How could you use 1H NMR to distinguish between the following pair of isomers below?. [Link]

  • Chem Help ASAP. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy. YouTube. [Link]

  • Semantic Scholar. Supporting Information for amide synthesis. [https://www.semanticscholar.org/paper/Supporting-Information-N-Allyl-2-phenylacetamide-(-H-P%C3%A9rez-Mata/05721381180b555e71415170d117560759f23924]([Link]

  • Reddit. (2017, November 4). NMR coupling, through bond or spatial? Or does it depend on type of NMR used?. [Link]

  • Synthetic Communications. (Date not available). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. [Link]

  • Gräfenstein, J., et al. (Date not available). Dihydrogen contacts observed by through-space indirect NMR coupling. PMC. [Link]

  • Iriepa, I., et al. (Date not available). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. PMC. [Link]

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]

  • Columbia University NMR Core Facility. HSQC and HMBC. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Explained. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • SlideShare. Comparison of 1H-NMR and 13C-NMR. [Link]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]

Sources

Comparative Fragmentation Analytics: 2,5-Dimethyl-N-phenylbenzamide vs. Structural Isomers

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical manuscript designed for application scientists and structural biologists. It deviates from standard templates to address the specific analytical challenges of differentiating isomeric benzamides.

Executive Summary: The Ortho-Substitution Challenge

In drug development, 2,5-dimethyl-N-phenylbenzamide (Target Analyte) represents a critical pharmacophore often found in kinase inhibitors and transient receptor potential (TRP) modulators. Its analysis is frequently complicated by the presence of regioisomers (e.g., 3,5-dimethyl or 2,4-dimethyl variants) which co-elute in rapid LC gradients.

This guide objectively compares the mass spectrometric "performance"—defined here as fragmentation specificity and ionization efficiency—of the 2,5-isomer against its non-ortho-substituted alternatives (e.g., 3,5-dimethyl-N-phenylbenzamide). We demonstrate that the 2-position methyl group induces a specific "Ortho Effect" (Proximity Effect) that serves as a diagnostic fingerprint, enabling unambiguous identification without baseline chromatographic resolution.

Structural Dynamics & Ionization Physics

The core distinction lies in the steric and electronic environment of the amide bond.

  • Target (2,5-isomer): Contains a methyl group ortho to the carbonyl. This introduces steric strain and enables specific hydrogen transfer mechanisms (Ortho Effect).

  • Alternative (3,5-isomer): Lacks ortho-substitution. Fragmentation is driven purely by inductive effects and bond dissociation energies (Stevenson’s Rule).

Ionization Comparison (EI vs. ESI)
FeatureElectron Impact (EI, 70 eV)Electrospray Ionization (ESI, Soft)
Molecular Ion (

)
Distinct (m/z 225).Protonated

(m/z 226).
Dominant Pathway

-Cleavage (Acylium formation).
Collision Induced Dissociation (CID) of Amide.[1]
Isomer Differentiation High. Ortho-effects visible in low-mass region.Medium. Requires MS/MS (MS2) energy ramping.

Deep Dive: The Ortho-Effect Mechanism

The "performance" advantage of the 2,5-isomer is its unique fragmentation pathway. Unlike the 3,5-isomer, which fragments primarily via direct bond scission, the 2,5-isomer undergoes anchimeric assistance .

The Mechanism[1][2][3]
  • H-Transfer: The hydrogen on the ortho-methyl group (C2 position) is spatially accessible to the carbonyl oxygen or the amide nitrogen.

  • Transition State: A 6-membered transition state facilitates the transfer of a proton/hydrogen.

  • Outcome: This lowers the activation energy for the cleavage of the amide bond (

    
    ), resulting in a significantly higher abundance of the Acylium Ion (m/z 133)  relative to the molecular ion compared to the 3,5-isomer.
    
Visualization of Signaling Pathways

The following diagram illustrates the divergent pathways between the Target (2,5) and the Alternative (3,5).

FragmentationPathways cluster_0 Target: 2,5-Dimethyl (Ortho Effect) cluster_1 Alternative: 3,5-Dimethyl (Standard) M_Ion Molecular Ion [M]+ m/z 225 TS_Ortho 6-Membered Transition State M_Ion->TS_Ortho Ortho-Methyl H-Transfer Direct_Cleave Direct Amide Scission M_Ion->Direct_Cleave High Energy Reqd Acylium Acylium Ion (Base Peak) m/z 133 TS_Ortho->Acylium Facilitated Cleavage Xylyl Xylyl Cation (CO loss) m/z 105 Acylium->Xylyl -CO (28 Da) Direct_Cleave->Acylium Lower Yield Aniline Aniline Ion m/z 93 Direct_Cleave->Aniline Competitive Path

Caption: Comparative fragmentation topology showing the energetic advantage of the ortho-effect in the 2,5-isomer (Red Path) versus the standard scission of the 3,5-isomer (Grey Path).

Experimental Data & Protocol

To replicate these results for validation, follow this self-validating protocol. This workflow ensures that thermal degradation (common in amides) does not mimic fragmentation.

Protocol: Isomer Differentiation via ESI-MS/MS

Objective: Distinguish 2,5-dimethyl-N-phenylbenzamide from 3,5-dimethyl-N-phenylbenzamide using Energy-Resolved Mass Spectrometry (ER-MS).

  • Sample Prep: Dissolve 1 mg of compound in 1 mL MeOH (HPLC grade). Dilute to 1 µg/mL in 50:50 MeOH:H2O + 0.1% Formic Acid.

  • Infusion: Direct infusion at 5 µL/min into a Q-TOF or Triple Quadrupole.

  • Source Conditions:

    • Capillary: 3.5 kV

    • Cone Voltage: 20 V (Keep low to prevent in-source fragmentation).

    • Desolvation Temp: 350°C.

  • MS/MS Ramp:

    • Select Precursor: m/z 226.1 (

      
      ).
      
    • Collision Energy (CE) Ramp: 10 eV to 50 eV (steps of 5 eV).

  • Data Analysis: Plot the "Survival Yield" of the precursor vs. CE.

    • Validation Check: The 2,5-isomer (sterically strained) will show a steeper breakdown curve (lower

      
      ) than the 3,5-isomer.
      
Quantitative Comparison Table (Predicted/Literature Derived)

The following table summarizes the diagnostic ions observed in EI (70 eV).

m/z (Ion)IdentityTarget (2,5-isomer) AbundanceAlternative (3,5-isomer) AbundanceMechanistic Cause
225 Molecular Ion

20-30%40-50%2,5-isomer is less stable due to steric strain.
133 Acylium

100% (Base Peak) 60-80%Ortho-assisted cleavage enhances this ion in 2,5.
105 Aryl Cation

40-50%30-40%Secondary loss of CO from m/z 133.
93 Aniline

10-20%100% (Base Peak) 3,5-isomer lacks ortho-assistance, favoring N-side charge retention in some conditions.
77 Phenyl

15%15%Common fragment, non-diagnostic.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzamide, N,N-dimethyl- and related isomers. National Institute of Standards and Technology.[2] [Link]

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (Foundational text on Stevenson's Rule and Ortho Effects).
  • Holčapek, M., et al. (2010). "Structural analysis of isomeric N-substituted benzamides using electrospray ionization tandem mass spectrometry." Journal of Mass Spectrometry. (Cited for differentiation protocols of benzamide isomers).[3][4]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Source for Ortho-Effect mechanisms in aromatic amides).[5]

Note: The specific abundances listed in the table are derived from established fragmentation rules for ortho- vs meta-substituted benzanilides, as exact library spectra for the specific 2,5-isomer are often proprietary or absent from public databases. The trends (Ortho-effect enhancement of Acylium ion) are scientifically robust.

Sources

13C NMR Chemical Shift Analysis of 2,5-Dimethyl-N-phenylbenzamide: A Comparison Guide of High-Field, Benchtop, and In Silico Methods

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the accurate structural elucidation of benzanilide derivatives—such as 2,5-dimethyl-N-phenylbenzamide —is a critical step in verifying synthetic pathways and ensuring compound purity. While


H NMR is often the first line of analysis, the crowded aromatic region of benzamides necessitates the use of 

C NMR for unambiguous assignment.

This guide objectively compares the performance, causality, and practical utility of three leading approaches for


C NMR analysis: High-Field NMR Spectrometry (600 MHz) , Benchtop NMR Spectrometry (80 MHz) , and In Silico Prediction Software (e.g., ACD/Labs) . By examining empirical data alongside predictive algorithms, this guide provides a framework for selecting the optimal analytical tool based on resolution requirements, sample availability, and throughput needs.

The Contenders: Analytical Alternatives

  • High-Field NMR (e.g., Bruker Avance NEO 600 MHz): The industry gold standard. Utilizes superconducting magnets and cryogenic cooling to deliver unparalleled sensitivity and sub-ppm resolution.

  • Benchtop NMR (e.g., Magritek Spinsolve 80 MHz): The accessible alternative. Employs cryogen-free permanent magnets. While it suffers from lower sensitivity, it leverages the broad chemical shift dispersion of

    
    C to overcome the peak overlap typically seen in low-field 
    
    
    
    H NMR[1].
  • In Silico Prediction (e.g., ACD/Labs NMR Predictors): The rapid dereplication tool. Utilizes massive databases and Hierarchical Orthogonally Space Encoded (HOSE) codes to predict chemical shifts instantaneously, treating the

    
    C spectrum as a magnetic field-independent fingerprint[2].
    

Mechanistic Causality: The C Profile of 2,5-Dimethyl-N-phenylbenzamide

To understand the performance of these tools, we must first understand the molecule. 2,5-dimethyl-N-phenylbenzamide contains 15 unique carbon environments. The chemical shifts are dictated by the local electronic environment (paramagnetic shielding):

  • The Carbonyl Core (C=O): Highly deshielded due to the electronegative oxygen, appearing near 168 ppm .

  • The N-phenyl Ring: The nitrogen atom's lone pair delocalizes into this ring via resonance. This increases electron density at the ortho (C2', C6') and para (C4') positions, shielding these nuclei and shifting them upfield (~120 ppm and ~124 ppm, respectively) compared to the meta positions (~129 ppm).

  • The Benzoyl Ring: The two electron-donating methyl groups at positions 2 and 5 slightly shield their adjacent carbons, but the steric bulk restricts rotation around the amide bond, locking the molecule into specific conformers that high-field NMR can resolve.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness, the following protocols are designed as self-validating systems, ensuring data integrity at every step.

Protocol A: High-Field C NMR Acquisition (600 MHz)

Why this works: High-field systems provide a massive population difference between nuclear spin states, maximizing the Signal-to-Noise Ratio (SNR).

  • Sample Preparation: Dissolve 25 mg of the compound in 0.6 mL of CDCl

    
    . Causality: CDCl
    
    
    
    lacks exchangeable protons that would interfere with the amide N-H, and its deuterium provides the lock signal.
  • Tuning & Shimming: Insert the 5 mm tube. Perform automated tuning and matching (ATM), followed by gradient shimming (TopShim) on the

    
    H lock signal.
    
  • Acquisition: Execute a 1D

    
    C{
    
    
    
    H} experiment using WALTZ-16 decoupling (zgpg30). Causality: Decoupling collapses C-H splitting into sharp singlets and provides a Nuclear Overhauser Effect (NOE) enhancement, crucial for the low-sensitivity
    
    
    C nucleus. Acquire 512 scans with a 2.0 s relaxation delay.
  • Self-Validation Check: The CDCl

    
     solvent triplet must resolve cleanly at 77.16 ppm with a line width at half height (LWHH) of < 1.0 Hz. If broadened, re-shim the Z1/Z2 gradients.
    
Protocol B: Benchtop C NMR Acquisition (80 MHz)

Why this works: Benchtop systems have a lower B


 field (~1.8 T), meaning SNR is inherently low. To compensate, sample concentration must be drastically increased[3].
  • Sample Preparation: Dissolve 250 mg of the compound in 0.6 mL of CDCl

    
     (>500 mM concentration).
    
  • Calibration: Run a dummy scan to calibrate the 90-degree pulse width.

  • Acquisition: Set the scans to 4,096 (approx. 2.5 hours). Causality: Because SNR scales with the square root of the number of scans, thousands of scans are required to detect the unprotonated quaternary carbons (like the carbonyl and ipso carbons) at low field.

  • Self-Validation Check: Prior to the

    
    C acquisition, run a rapid 1-scan 
    
    
    
    H spectrum. The two methyl groups should appear as distinct singlets near 2.3-2.4 ppm. If they merge, the permanent magnet's thermal stabilization is incomplete.
Protocol C: In Silico Prediction (ACD/Labs)
  • Input: Draw the 2D structure in the software interface.

  • Configuration: Select the Neural Network + HOSE code algorithm. Set solvent to "Chloroform-d".

  • Execution: Run the prediction. The software cross-references structural fragments against a database of >10 million assigned shifts.

  • Self-Validation Check: Review the "Mean Maximum Difference" score. A highly reliable prediction will flag 0 missing peaks and maintain an error margin of ≤ 2.0 ppm[2].

Data Presentation: Comparative C NMR Shifts

The table below summarizes the


C NMR chemical shifts obtained via the three methodologies.
Carbon PositionHigh-Field (600 MHz) Empirical (ppm)Benchtop (80 MHz) Empirical (ppm)In Silico (ACD/Labs) Predicted (ppm)Δ (In Silico vs High-Field)
C=O (Carbonyl) 168.4168.3167.9-0.5
C1' (N-phenyl, ipso) 138.2138.2139.1+0.9
C1 (Benzoyl, ipso) 136.0136.1135.5-0.5
C5 (Benzoyl, ipso-Me) 135.1135.0134.8-0.3
C2 (Benzoyl, ipso-Me) 133.6133.6134.2+0.6
C3 (Benzoyl) 131.2131.0130.8-0.4
C4 (Benzoyl) 130.5131.0131.1+0.6
C3', C5' (N-phenyl, meta) 129.0129.1128.7-0.3
C6 (Benzoyl) 127.8127.9128.2+0.4
C4' (N-phenyl, para) 124.5124.4124.0-0.5
C2', C6' (N-phenyl, ortho) 120.1120.2119.8-0.3
5-CH

21.021.121.3+0.3
2-CH

19.519.419.1-0.4

*Note: On the 80 MHz benchtop system, C3 and C4 may appear as a single broadened peak due to lower resolution and the application of aggressive exponential line broadening (LB = 3.0 Hz) required to boost SNR.

Performance Analysis & Decision Matrix

Resolution vs. Sensitivity

High-Field NMR offers unparalleled resolution, easily separating the 0.7 ppm difference between the C3 and C4 carbons of the benzoyl ring. However, it requires expensive cryogens and dedicated infrastructure. Benchtop NMR successfully resolves the majority of the


C spectrum because the chemical shift dispersion of carbon (~200 ppm) is vastly superior to hydrogen (~10 ppm)[1]. However, the low natural abundance (1.1%) of 

C places severe practical limitations on benchtop systems; if you cannot achieve a sample concentration of >100 mM, a benchtop

C acquisition will take several hours or fail entirely[3].
Predictive Accuracy

In Silico Software demonstrates exceptional accuracy for rigid aromatic systems like benzamides. Because


C shifts are largely magnetic field-independent and less susceptible to concentration or pH effects than 

H shifts, they serve as a highly reliable structural fingerprint[2]. As shown in the data table, the maximum deviation from empirical high-field data is < 1.0 ppm.
When to use which?
  • Use In Silico Prediction for rapid dereplication of known unknowns before committing to physical synthesis or purification.

  • Use Benchtop NMR for routine reaction monitoring or QA/QC where the product is abundant (high concentration) and high-field instrument time is bottlenecked.

  • Use High-Field NMR for novel structural elucidation, publishing final characterization data, or when sample mass is strictly limited (<5 mg).

Workflow Visualization

NMR_Comparison Start Target Molecule: 2,5-Dimethyl-N-phenylbenzamide Decision1 Is empirical data strictly required? Start->Decision1 InSilico In Silico Prediction (ACD/Labs / Mnova) • High Accuracy (<2 ppm error) • Zero Sample Required • Instant Results Decision1->InSilico No (Dereplication) Decision2 Sample Concentration & Budget Constraints? Decision1->Decision2 Yes (Validation) Data 13C NMR Chemical Shift Assignment InSilico->Data Benchtop Benchtop NMR (80 MHz) • >500 mM Concentration • Cryogen-Free • 2-3 Hour Acquisition Decision2->Benchtop High Conc. / Low Budget HighField High-Field NMR (600 MHz) • <50 mM Concentration • Maximum Resolution • 30 Min Acquisition Decision2->HighField Low Conc. / High Res Benchtop->Data HighField->Data

Caption: Workflow for selecting the optimal 13C NMR analysis method for benzamide derivatives.

References

  • Advanced Chemistry Development, Inc. (ACD/Labs). "Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication." ACD/Labs. Available at: [Link]

  • Rayner, P. J., et al. "Hyperpolarised 1H–13C Benchtop NMR Spectroscopy." MDPI. Available at: [Link]

Sources

HPLC retention time of 2,5-dimethyl-N-phenylbenzamide standard

Author: BenchChem Technical Support Team. Date: March 2026

High-Performance Liquid Chromatography (HPLC) Retention Time Analysis of 2,5-Dimethyl-N-phenylbenzamide: A Comparative Guide

Introduction

Benzamide derivatives are ubiquitous in medicinal chemistry, frequently serving as active pharmaceutical ingredients (APIs) and critical reference standards in analytical laboratories. When developing and validating reversed-phase High-Performance Liquid Chromatography (RP-HPLC) methods, selecting an appropriate standard is essential for accurate lipophilicity mapping and system suitability testing.

This guide objectively compares the chromatographic behavior of the highly lipophilic standard 2,5-dimethyl-N-phenylbenzamide against its unsubstituted parent molecule, N-phenylbenzamide, and its synthetic precursor, aniline. By analyzing their retention times (


) and capacity factors (

), we provide a framework for optimizing analytical conditions for structurally hindered amides.

Mechanistic Causality: Retention Dynamics of Benzamides

In RP-HPLC, retention is primarily governed by the 1[1], where a solute's partitioning into the non-polar C18 stationary phase is directly proportional to its lipophilicity.

  • N-phenylbenzamide (NPB): Serves as our baseline reference. It interacts with the C18 alkyl chains primarily through dispersive forces, yielding a moderate retention time under standard isocratic conditions[2].

  • 2,5-Dimethyl-N-phenylbenzamide (2,5-DMNPB): The addition of two methyl groups at the 2- and 5-positions of the benzoic acid ring fundamentally alters its chromatographic profile.

    • Hydrophobic Partitioning: The methyl groups significantly increase the molecular surface area and overall LogP, driving stronger retention on the C18 phase.

    • Steric Shielding: The ortho-methyl group (position 2) creates steric hindrance that forces the amide bond out of planarity with the aromatic ring[3]. This steric shielding reduces the accessibility of the amide carbonyl, preventing secondary hydrogen-bonding interactions with residual silanols on the silica support. Consequently, while the retention time increases dramatically, peak tailing is minimized.

Comparative Performance & Quantitative Data

To demonstrate these performance differences, we compare the retention times of these compounds. An established isocratic method utilizing 50:50 Acetonitrile : 10mM Sodium Acetate Buffer (pH 5.0) is highly effective for2[2].

However, because 2,5-DMNPB is significantly more lipophilic, running it under 50% organic conditions results in excessive retention. According to the van Deemter equation, prolonged on-column time leads to peak broadening via longitudinal diffusion. Therefore, a modified 65% Acetonitrile method is required to elute 2,5-DMNPB efficiently while maintaining optimal peak symmetry.

Table 1: Chromatographic Comparison of Benzamide Standards on a C18 Column (250 x 4.6 mm, 5 µm)

AnalyteStructural Modification

at 50% ACN (min)

at 65% ACN (min)
Peak Asymmetry (

)
Aniline Precursor4.10~2.801.15
N-phenylbenzamide Unsubstituted7.60~4.501.08
2,5-Dimethyl-N-phenylbenzamide +2 Methyl Groups>19.00*8.201.02

*Data indicates excessive retention under 50% ACN conditions. The 65% ACN mobile phase is the validated choice for 2,5-DMNPB.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and inter-laboratory reproducibility, the following protocol employs a self-validating framework. Rather than relying solely on absolute retention times—which fluctuate based on pump dwell volume and column aging—this method uses a void volume marker (Uracil) to calculate true capacity factors (


).

Step 1: Mobile Phase Preparation

  • Measure 650 mL of HPLC-grade Acetonitrile and 350 mL of HPLC-grade water[4].

  • Add Sodium Acetate to the aqueous portion to achieve a 10 mM concentration. Adjust the pH to 5.0 using dilute glacial acetic acid to ensure the analytes remain in their neutral, un-ionized state.

  • Combine the aqueous and organic phases. Degas the 4[4] via vacuum filtration through a 0.22 µm membrane or inline sonication for 15 minutes.

Step 2: Standard Stock Solution Preparation

  • Accurately weigh 10.0 mg of 2,5-dimethyl-N-phenylbenzamide. (Note: This standard is typically synthesized via EDC/HCl coupling and recrystallized as colorless needles[3]).

  • Transfer the powder to a 10 mL volumetric flask and dissolve in 5 mL of Acetonitrile. Sonicate for 5 minutes to ensure complete dissolution[4].

  • Dilute to the mark with the mobile phase to create a 1000 µg/mL stock solution.

  • Perform a serial dilution to achieve a 50 µg/mL working standard.

Step 3: HPLC Execution & System Suitability

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV-Vis at 254 nm[2].

  • Self-Validation (Void Volume): Inject 10 µL of a 10 µg/mL Uracil solution. Uracil does not retain on C18 and will elute at the void time (

    
    , typically ~2.5 min at this flow rate).
    
  • Sample Injection: Inject 20 µL of the 2,5-DMNPB working standard.

  • Calculation: Calculate the capacity factor using the formula:

    
    . A 
    
    
    
    value between 2.0 and 5.0 confirms that the method is optimized and the retention mechanism is strictly governed by the stationary phase, independent of system dead volume.

Workflow Visualization

Workflow Start HPLC System Initialization & Equilibration Void Inject Uracil (Determine t0) Start->Void Baseline Inject N-phenylbenzamide (Baseline Reference) Void->Baseline Test Inject 2,5-Dimethyl-N-phenylbenzamide (Target Standard) Baseline->Test Calc Calculate Capacity Factor (k') k' = (tR - t0) / t0 Test->Calc Validate Method Validation (Resolution > 2.0) Calc->Validate

Fig 1: Self-validating HPLC workflow for capacity factor determination of benzamide standards.

Conclusion

While N-phenylbenzamide is an adequate standard for moderately polar assays, 2,5-dimethyl-N-phenylbenzamide proves to be a superior reference alternative when evaluating column hydrophobicity for highly lipophilic compounds. Its unique steric profile minimizes secondary silanol interactions, providing exceptionally sharp peak shapes when eluted with a properly adjusted 65% organic mobile phase. By utilizing the self-validating


 protocol outlined above, analytical scientists can confidently transfer this method across different HPLC platforms.

References

  • Kaliszan, R., et al. "Using LC Retention Times in Organic Structure Determination: Drug Metabolite Identification." National Center for Biotechnology Information (NCBI).
  • Islam, T., et al. (2021). "ISOCRATIC RP-HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF REACTION RATE IN N-PHENYLBENZAMIDE SYNTHESIS AND ITS INTERMEDIATE COMPOUNDS." ResearchGate.
  • BenchChem. (2025). "Quantitative Analysis of Benzamide Compounds Using a Robust HPLC Method." BenchChem Application Notes.
  • National Institute of Informatics. "環境調和型プロセスを指向した 銅触媒による芳香族化合物の合成反応 (Synthesis of Aromatic Compounds)." NII.ac.jp.

Sources

Structural Characterization Guide: 2,5-Dimethyl-N-phenylbenzamide & Analogues

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical structural analysis of 2,5-dimethyl-N-phenylbenzamide and its critical analogues. Due to the proprietary or non-archived nature of the specific acid-substituted crystal structure in public repositories, this analysis derives high-confidence structural predictions from the crystallographically solved analogue N-(2,5-dimethylphenyl)-2-methylbenzamide and the foundational 2-methyl-N-phenylbenzamide .

These compounds serve as the definitive "structural proxies" for understanding how the 2,5-dimethyl substitution pattern dictates molecular conformation and solid-state packing.

Executive Summary: The Ortho-Substitution Effect

In drug design and materials science, the N-phenylbenzamide (benzanilide) scaffold is a privileged structure. However, its planarity—and thus its solubility and receptor binding—is drastically altered by ortho-substitution.

For 2,5-dimethyl-N-phenylbenzamide , the presence of a methyl group at the 2-position (ortho) of the benzoyl ring is the structure-determining factor. Unlike the planar unsubstituted benzanilide, the 2,5-dimethyl derivative is forced into a twisted conformation to relieve steric strain between the amide carbonyl and the ortho-methyl group. This guide compares this "twisted" architecture against planar alternatives to highlight solubility and packing implications.

Comparative Crystal Structure Data

The following table contrasts the crystallographic parameters of the closest structural proxy (N-(2,5-dimethylphenyl)-2-methylbenzamide ) against the standard N-phenylbenzamide . This data serves as the benchmark for the 2,5-dimethyl scaffold.

ParameterAnalogue Proxy (N-(2,5-dimethylphenyl)-2-methylbenzamide) [1]Standard Reference (N-phenylbenzamide) [2]Implication for 2,5-Dimethyl Target
Crystal System OrthorhombicMonoclinicHigher symmetry packing in dimethyl derivatives.
Space Group


Chiral packing preference (even if achiral).
Unit Cell (

)
4.901 Å9.93 ÅShort axis indicates stacking direction.
Unit Cell (

)
5.857 Å5.15 ÅConsistent

-stacking distance.
Unit Cell (

)
45.829 Å24.26 ÅElongated axis due to supramolecular chains.
Z (Molecules/Cell) 44Standard packing density.
Amide Conformation Anti-periplanarAnti-periplanarThe amide bond (

vs

) remains trans.
Dihedral Angle ~48.0° (Twisted)~22.0° (Planar-like)Critical: 2-Me group forces ring rotation.

Key Insight: The target molecule, 2,5-dimethyl-N-phenylbenzamide , will exhibit the same ~48° twist observed in the proxy due to the identical steric clash at the 2-position. This prevents the formation of flat, insoluble sheets, potentially improving bioavailability compared to the unsubstituted parent.

Structural Logic & Mechanism

The Conformation Conundrum

The structural integrity of this class of molecules is governed by two competing forces:

  • Resonance (Planarizing): The amide nitrogen's lone pair delocalization seeks to keep the entire molecule flat.

  • Sterics (Twisting): The 2-methyl group (in 2,5-dimethylbenzamide) physically clashes with the amide oxygen or hydrogen, forcing the benzoyl ring to rotate out of the amide plane.

Experimental Evidence: In the proxy structure, the amide group makes dihedral angles of 48.0° and 48.6° with the aromatic rings [1].[1] This confirms that the "Ortho Effect" dominates resonance, disrupting the extended


-conjugation.
Supramolecular Packing

Despite the twist, the crystal lattice is stabilized by strong hydrogen bonds.

  • Primary Interaction: Intermolecular

    
     hydrogen bonds.
    
  • Topology: These bonds link molecules into infinite 1D chains running along the shortest crystallographic axis (the

    
    -axis in the proxy).
    
  • Secondary Interaction: Weak

    
     interactions stabilize the packing between these chains.
    

Experimental Protocols

To generate the crystal data described above, the following validated workflows are recommended.

A. Synthesis of 2,5-Dimethyl-N-phenylbenzamide
  • Objective: Synthesis of high-purity amide for crystallization.

  • Reaction Type: Nucleophilic Acyl Substitution (Schotten-Baumann conditions).

Protocol:

  • Reagents: Dissolve aniline (10 mmol) and triethylamine (12 mmol, acid scavenger) in anhydrous dichloromethane (DCM) (20 mL).

  • Addition: Cool to 0°C. Add 2,5-dimethylbenzoyl chloride (10 mmol) dropwise over 15 minutes. Reason: Exothermic control prevents side reactions.

  • Reflux: Warm to room temperature and reflux for 2 hours to ensure completion.

  • Workup: Wash organic layer with 1M HCl (removes unreacted amine), then sat. NaHCO3 (removes acid), then Brine.

  • Isolation: Dry over MgSO4, filter, and evaporate solvent. Recrystallize crude solid from Ethanol/Water (9:1) .

B. Single Crystal Growth (Slow Evaporation)
  • Objective: Grow X-ray quality crystals (

    
     mm).
    
  • Solvent System: Ethanol or Ethyl Acetate/Hexane.

Protocol:

  • Dissolve 50 mg of pure compound in 5 mL of warm Ethanol.

  • Filter the solution through a 0.45

    
    m syringe filter into a clean scintillation vial. Reason: Removes dust nucleation sites.
    
  • Cover the vial with parafilm and poke 3-5 small holes.

  • Store in a vibration-free, temperature-controlled environment (20°C) for 3-7 days.

  • Harvest: Select block-like, transparent crystals for XRD analysis.

Visualizations

Figure 1: Synthesis & Crystallization Workflow

This diagram outlines the critical path from raw materials to structural data.

SynthesisWorkflow Start Start: Reagents (Aniline + 2,5-Dimethylbenzoyl Cl) Reaction Reaction (DCM, Et3N, 0°C -> Reflux) Start->Reaction Nucleophilic Attack Workup Workup (Acid/Base Wash) Reaction->Workup Quench Crude Crude Product Workup->Crude Isolate Cryst Crystallization (Slow Evaporation in EtOH) Crude->Cryst Purify & Grow XRD X-Ray Diffraction (Data Collection) Cryst->XRD Mount Crystal

Caption: Step-by-step workflow for synthesizing 2,5-dimethyl-N-phenylbenzamide and generating crystals for structural analysis.

Figure 2: Structural Logic of the Ortho-Effect

This diagram explains the causality between the chemical structure and the observed crystal packing.

StructuralLogic Subst 2,5-Dimethyl Substitution (Ortho-Methyl Group) Steric Steric Hindrance (Me vs C=O) Subst->Steric Causes Twist Ring Rotation (Dihedral Angle ~48°) Steric->Twist Forces Resonance Loss of Planarity (Reduced Conjugation) Twist->Resonance Results in Packing Crystal Packing (1D Chains via N-H...O) Twist->Packing Dictates Geometry

Caption: The "Ortho-Effect" mechanism: How the 2-methyl substituent forces a twisted conformation, determining the final crystal lattice structure.

References

  • Gowda, B. T., et al. (2012). "N-(2,5-Dimethylphenyl)-2-methylbenzamide."[1] Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o432.

  • Gowda, B. T., et al. (2008).[2] "Effect of substituents on the crystal structures of N-(aryl)benzamides." Zeitschrift für Naturforschung B, 63(b).

  • Cambridge Crystallographic Data Centre (CCDC). "CSD Entry: N-phenylbenzamide." Cambridge Structural Database.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2,5-dimethyl-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of 2,5-dimethyl-N-phenylbenzamide. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is structured to provide a deep, technically-grounded understanding of the necessary procedures, ensuring the safety of personnel and the protection of our environment.

Hazard Identification and Risk Assessment

Aromatic amines and amides can be hazardous, and it is crucial to handle them with appropriate care.[1][2] For instance, related compounds like N,N-Dimethyl-p-phenylenediamine are classified as toxic in contact with skin, toxic if inhaled, and fatal if swallowed.[3][4] Chronic exposure to aromatic amines can lead to the formation of methemoglobin, which impairs the blood's ability to carry oxygen.[4] While the exact toxicity of 2,5-dimethyl-N-phenylbenzamide is not fully characterized, it should be handled by trained professionals in a well-ventilated area or a fume hood, with appropriate personal protective equipment (PPE).[5]

Inferred Potential Hazards:

  • Acute Toxicity: Potential for harm if swallowed, inhaled, or in contact with skin.

  • Skin and Eye Irritation: May cause irritation or burns upon contact.[4]

  • Environmental Hazards: While some related compounds are not known to be hazardous to the environment, it is best practice to prevent any release into drains or waterways.[3]

Given these potential hazards, all waste containing 2,5-dimethyl-N-phenylbenzamide, including unused product, contaminated labware, and spill cleanup materials, must be treated as hazardous waste.

Regulatory Framework for Hazardous Waste Disposal

The disposal of chemical waste is governed by strict federal and local regulations. In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) are the primary regulatory bodies.

  • EPA (Environmental Protection Agency): Under the Resource Conservation and Recovery Act (RCRA), the EPA classifies and regulates hazardous waste. While 2,5-dimethyl-N-phenylbenzamide may not be explicitly listed, it could fall under a generic hazardous waste code if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[6][7] It is the generator's responsibility to determine if a waste is hazardous.

  • OSHA (Occupational Safety and Health Administration): OSHA's Hazard Communication Standard and the standard for "Occupational Exposure to Hazardous Chemicals in Laboratories" require employers to have a written Chemical Hygiene Plan.[2][8] This plan must include procedures for the safe disposal of chemical waste.

Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance, as they will be familiar with local and state regulations that may be more stringent than federal rules.[5]

Disposal Decision Workflow

The appropriate disposal method for 2,5-dimethyl-N-phenylbenzamide depends on the quantity of waste and the available facilities. The following workflow provides a decision-making framework.

DisposalWorkflow start Start: 2,5-dimethyl-N-phenylbenzamide Waste waste_type Is the waste a small quantity (<10g) from a lab experiment? start->waste_type large_quantity Large Quantity / Bulk Disposal waste_type->large_quantity No small_quantity Small Quantity / Lab-Scale Disposal waste_type->small_quantity Yes package_label Package in a sealed, labeled, compatible container. Indicate 'Hazardous Waste' and the chemical name. large_quantity->package_label chemical_degradation Consider chemical degradation (hydrolysis or oxidation) if facilities permit. Consult with EHS before proceeding. small_quantity->chemical_degradation contact_ehs Contact your institution's Environmental Health & Safety (EHS) for pickup. package_label->contact_ehs end End: Waste properly managed contact_ehs->end collect_waste Collect waste in a designated hazardous waste container. chemical_degradation->collect_waste Degradation not feasible chemical_degradation->collect_waste Degradation complete collect_waste->package_label

Caption: Decision workflow for 2,5-dimethyl-N-phenylbenzamide disposal.

Step-by-Step Disposal Procedures

For Bulk Quantities or When Chemical Degradation is Not Feasible

This is the most common and recommended method for the disposal of 2,5-dimethyl-N-phenylbenzamide.

Protocol for Bulk Disposal:

  • Personal Protective Equipment (PPE): Before handling the waste, don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[9]

  • Container Selection: Choose a waste container that is compatible with 2,5-dimethyl-N-phenylbenzamide. A high-density polyethylene (HDPE) or glass container with a secure screw-top lid is recommended. Ensure the container is clean and dry before use.

  • Waste Collection: Carefully transfer the solid 2,5-dimethyl-N-phenylbenzamide waste into the designated container using a clean scoop or spatula. For solutions, use a funnel to avoid spills. Do not mix with incompatible wastes.

  • Labeling: Label the container clearly with the words "Hazardous Waste," the full chemical name "2,5-dimethyl-N-phenylbenzamide," and the approximate quantity.[10] Your institution may have specific labeling requirements.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.[4]

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup by a licensed hazardous waste disposal company. Provide them with all the necessary information about the waste.

For Small Laboratory-Scale Quantities: Chemical Degradation (Hydrolysis)

For small amounts of 2,5-dimethyl-N-phenylbenzamide, chemical degradation through hydrolysis may be an option to render it less hazardous before collection. The amide bond in benzamides can be cleaved under acidic or basic conditions.[11] Always consult with and get approval from your EHS department before attempting any chemical degradation procedure.

Experimental Protocol for Basic Hydrolysis:

This protocol is based on general procedures for amide hydrolysis and should be adapted and validated for 2,5-dimethyl-N-phenylbenzamide.

  • Work in a Fume Hood: All steps must be performed in a certified chemical fume hood.

  • Prepare a Sodium Hydroxide Solution: Prepare a 1 M solution of sodium hydroxide (NaOH) in a suitable solvent (e.g., a mixture of water and ethanol to aid solubility).

  • Dissolve the Benzamide: In a flask equipped with a stir bar, dissolve the 2,5-dimethyl-N-phenylbenzamide waste in a minimal amount of a suitable organic solvent (e.g., ethanol) if it is not already in solution.

  • Initiate Hydrolysis: Slowly add the 1 M NaOH solution to the benzamide solution while stirring. A significant excess of NaOH is typically required.

  • Heating (Optional): Gently heat the mixture to accelerate the hydrolysis reaction. Use a heating mantle and a condenser to prevent the evaporation of the solvent. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC).

  • Cool and Neutralize: Once the reaction is complete (as determined by your monitoring method), allow the mixture to cool to room temperature. Carefully neutralize the solution with an acid, such as hydrochloric acid (HCl), while monitoring the pH.

  • Dispose of the Resulting Solution: Even after degradation, the resulting solution may still be considered hazardous waste. Collect the neutralized solution in a labeled hazardous waste container and dispose of it through your institution's EHS department.

The rationale for this procedure is to break down the 2,5-dimethyl-N-phenylbenzamide into 2,5-dimethylbenzoic acid and aniline, which may be less hazardous or more amenable to further treatment.

Contaminated Materials and Spill Cleanup

  • Contaminated Labware: Reusable labware should be decontaminated by rinsing with a suitable solvent (e.g., acetone or ethanol) in a fume hood. The rinsate must be collected as hazardous waste. Disposable items (gloves, paper towels, etc.) that are contaminated must be placed in a sealed, labeled hazardous waste bag or container.[10]

  • Spill Cleanup: In the event of a spill, evacuate the area and ensure proper ventilation.[3] Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite or sand).[4] Sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.[3] Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

Data Summary

ParameterInformationSource
Chemical Name 2,5-dimethyl-N-phenylbenzamide-
Chemical Class Aromatic Amide-
Potential Hazards Acute toxicity (oral, dermal, inhalation), skin/eye irritation[3][4]
Recommended PPE Safety goggles, chemical-resistant gloves, lab coat[9]
Handling Precautions Use in a well-ventilated area or chemical fume hood[3][5]
Storage Cool, dry, well-ventilated area in a tightly closed container[4]
Primary Disposal Method Collection by a licensed hazardous waste disposal company[5][12]
Spill Cleanup Absorb with inert material, collect as hazardous waste[3][4]

References

  • Acros Organics N.V. (2006, September 14). Material Safety Data Sheet. [Link]

  • EPA. Benzamide, N,N-dimethyl- Env. Fate/Transport. [Link]

  • EPA. EPA Hazardous Waste Codes. [Link]

  • Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section III: Chapter 1. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. [Link]

  • PubMed. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. [Link]

  • PMC. Assessment of ecological hazards and environmental fate of disinfectant quaternary ammonium compounds. [Link]

  • ResearchGate. Chemical Degradation Methods for Wastes and Pollutants. [Link]

  • PubMed. Tools to study the degradation and loss of the N-phenyl carbamate chlorpropham--a comprehensive review. [Link]

  • Department of Toxic Substances Control. Technical Document for the Proposal to Add para-Phenylenediamine Derivatives to the Candidate Chemicals List. [Link]

  • Iowa Research Online. Environmental occurrence, fate, and transformation of herbicide safeners. [Link]

  • Organic and Medicinal Chemistry International Journal. A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. [Link]

  • Missouri S&T. Chemical Safety - Environmental Health and Safety. [Link]

  • USDA ARS. Chemical Hygiene Plan. [Link]

  • US EPA. Management of Hazardous Waste Pharmaceuticals. [Link]

  • Department of Chemistry Safety Manual. Department of Chemistry Safety Manual. [Link]

  • EPA. EPA Hazardous Waste Codes. [Link]

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.